SR140333B
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonate;1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45Cl2N2O2.C6H6O3S/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;7-10(8,9)6-4-2-1-3-5-6/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1/t36?,37-,41?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRLQZNKDQQMBC-LSYPWIJNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165897 | |
| Record name | Nolpitantium besilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155418-06-7 | |
| Record name | Nolpitantium besilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155418067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nolpitantium besilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOLPITANTIUM BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2G80PK4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SR140333B
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR140333B, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, has demonstrated significant therapeutic potential in preclinical models of various inflammatory and centrally-mediated disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the NK1 receptor and the subsequent downstream signaling events. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator of neurogenic inflammation, pain transmission, and mood regulation. Its biological effects are primarily mediated through the high-affinity G protein-coupled neurokinin-1 (NK1) receptor.[1] The development of non-peptide antagonists for the NK1 receptor has been a significant focus of drug discovery efforts to mitigate the pathological effects of excessive SP signaling. This compound has emerged as a highly potent and selective antagonist at the NK1 receptor, demonstrating efficacy in various preclinical models. This guide elucidates the core mechanism of action of this compound, providing a technical resource for the scientific community.
Core Mechanism of Action: NK1 Receptor Antagonism
This compound functions as a competitive antagonist at the NK1 receptor.[2] This means that it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, this compound prevents Substance P from binding and initiating the downstream signaling cascade that leads to various physiological and pathophysiological effects.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[3][4] Upon activation by Substance P, the receptor initiates a signaling cascade that includes:
-
Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4]
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ activate PKC, which in turn phosphorylates a variety of downstream targets, leading to cellular responses.[3]
This compound, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize the key pharmacological data.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki | Human, Rat, Guinea Pig | Various tissues | 0.4 - 1.2 nM | [2] |
| IC50 (Binding) | Not Specified | Not Specified | 1.6 nM | [2] |
| pKb (Functional Antagonism) | Rat | Colon | 9.2 | [1] |
| pD'2 (Functional Antagonism) | Rabbit, Guinea Pig | Pulmonary Artery, Ileum | 9.65 - 10.16 | [2] |
Table 2: In Vivo Efficacy of this compound
| Assay | Species | Endpoint | ED50 | Reference |
| Substance P-induced Hypotension | Dog | Inhibition of blood pressure drop | 3 µg/kg i.v. | [2] |
| Substance P-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | 42 µg/kg i.v. | [2] |
| Neurogenic Plasma Extravasation | Rat | Inhibition of plasma leakage | 7 µg/kg i.v. | [2] |
| Nociceptive Neuron Activation | Rat | Blockade of thalamic neuron activation | 0.2 µg/kg i.v. | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
NK1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound to the NK1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture human astrocytoma U-373 MG cells to confluency.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4) and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation (typically 10-20 µg of protein).
-
Add 25 µL of varying concentrations of this compound or vehicle.
-
Add 25 µL of [3H]Substance P (specific activity ~80-120 Ci/mmol) to a final concentration of 0.5 nM.
-
For non-specific binding determination, add 1 µM of unlabeled Substance P.
-
Incubate at room temperature for 60 minutes.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]Substance P binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium.
References
- 1. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
SR140333B: A Comprehensive Technical Guide to a Potent Non-Peptide NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR140333B, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, has been instrumental in elucidating the physiological and pathological roles of Substance P (SP). This technical guide provides an in-depth overview of this compound, including its chemical properties, binding affinity, and functional activity. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this document illustrates the NK1 receptor signaling pathway and a typical experimental workflow for the characterization of NK1 receptor antagonists. All quantitative data are summarized in structured tables for ease of comparison, making this a vital resource for professionals in pharmacology and drug discovery.
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of pharmaceutical research. This compound, also known as Nolpitantium, emerged as a highly potent, selective, and competitive non-peptide antagonist of the NK1 receptor.[2] Its non-peptide nature offers advantages in terms of oral bioavailability and metabolic stability compared to early peptide-based antagonists. This guide delves into the technical details of this compound, providing a comprehensive resource for researchers in the field.
Chemical Properties
This compound is chemically identified as (S)-1-(2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-1-(2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride |
| Molecular Formula | C43H50Cl3N2O2 |
| Molecular Weight | 748.2 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
In Vitro Pharmacology
The in vitro activity of this compound has been extensively characterized through radioligand binding assays and functional assessments in various cell lines and isolated tissues.
Binding Affinity
This compound demonstrates high affinity for the NK1 receptor across different species.
Table 2: Binding Affinity (Ki) of this compound for the NK1 Receptor
| Preparation | Radioligand | Ki (nM) | Reference |
| Rat Cortical Membranes | [3H]-Substance P | 0.02 | [3] |
| Human IM9 Cells | [3H]-Substance P | 0.01 | [3] |
| Human U373MG Astrocytoma Cells | 125I-Bolton-Hunter Substance P | 0.74 |
Functional Antagonism
This compound effectively antagonizes SP-induced cellular responses, primarily through the inhibition of phospholipase C (PLC) activation and subsequent downstream signaling.
Table 3: Functional Antagonist Activity of this compound
| Assay | Agonist | IC50 (nM) | pA2/pD'2/pKb | Tissue/Cell Line | Reference |
| Inositol Phosphate Formation | [Sar9,Met(O2)11]-SP | 1.6 | - | Human U373MG Cells | |
| Endothelium-dependent Relaxation | [Sar9,Met(O2)11]-SP | - | 9.65 - 10.16 | Rabbit Pulmonary Artery | [4] |
| Contraction | [Sar9,Met(O2)11]-SP | - | 9.65 - 10.16 | Guinea-Pig Ileum | [4] |
| Colonic Secretion | Substance P | - | 9.2 | Rat Colon | |
| Colonic Secretion | Substance P | - | 6.7 | Human Colon | |
| Colonic Secretion | [Sar9,Met(O2)11]-SP | - | 7.25 | Human Colon |
In Vivo Pharmacology
In vivo studies have confirmed the potent antagonist effects of this compound in various animal models.
Table 4: In Vivo Efficacy (ED50/ID50) of this compound
| Model | Agonist/Stimulus | Effect | Route of Administration | ED50/ID50 | Species | Reference |
| Hypotension | [Sar9,Met(O2)11]-SP | Inhibition | i.v. | 3 µg/kg | Dog | [4] |
| Bronchoconstriction | [Sar9,Met(O2)11]-SP | Inhibition | i.v. | 42 µg/kg | Guinea Pig | [4] |
| Plasma Extravasation | [Sar9,Met(O2)11]-SP | Inhibition | i.v. | 7 µg/kg | Rat | [4] |
| Nociceptive Stimulation | - | Inhibition of Thalamic Neuron Activation | i.v. | 0.2 µg/kg | Rat | [4] |
| Salivation | Substance P | Inhibition | i.p. | 0.13 mg/kg | Rat | [3] |
| Salivation | [Sar9, Met(O2)11]-SP | Inhibition | i.p. | 0.18 mg/kg | Rat | [3] |
| Salivation | Septide | Inhibition | i.p. | 0.09 mg/kg | Rat | [3] |
| Scratching | Intrathecal Substance P | Inhibition | i.t. | 72.0 ng | Mouse | [3] |
| Scratching | Intracerebroventricular Substance P | Inhibition | i.p. | 0.73 mg/kg | Mouse | [3] |
| Turning Behavior | Intrastriatal Substance P | Inhibition | i.p. | 0.07 mg/kg | Mouse | [3] |
Signaling Pathways & Experimental Workflows
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor activates heterotrimeric G proteins, primarily Gq/11 and to a lesser extent Gs.[5] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses. This compound acts as a competitive antagonist, blocking the binding of Substance P and thereby inhibiting this signaling cascade.
Experimental Workflow for NK1 Receptor Antagonist Characterization
The characterization of a novel NK1 receptor antagonist like this compound typically follows a hierarchical screening process, moving from high-throughput in vitro assays to more complex in vivo models.
Detailed Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or ¹²⁵I-Bolton-Hunter Substance P.
-
Test compound (e.g., this compound).
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Total Binding wells: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-specific Binding wells: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane preparation.
-
Test Compound wells: 50 µL of each dilution of the test compound, 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Substance P-Induced Inositol Phosphate Accumulation Assay
This protocol measures the ability of a test compound to inhibit SP-induced inositol phosphate (IP) production, a downstream marker of NK1 receptor activation.
Materials:
-
Cells expressing the NK1 receptor (e.g., U373MG).
-
[³H]-myo-inositol.
-
Substance P.
-
Test compound (e.g., this compound).
-
Lithium chloride (LiCl) solution (e.g., 10 mM).
-
Perchloric acid (PCA).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid.
Procedure:
-
Seed cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with a buffer (e.g., Krebs-Henseleit).
-
Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 15-30 minutes) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with Substance P for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold PCA.
-
Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates and measure the radioactivity by liquid scintillation counting.
-
Determine the IC50 of the test compound by plotting the inhibition of SP-induced IP accumulation against the compound concentration.
Ussing Chamber Assay for Intestinal Secretion
This protocol assesses the effect of this compound on SP-induced ion secretion in isolated intestinal tissue.
Materials:
-
Animal colon segment (e.g., rat or human).
-
Ussing chamber system with electrodes.
-
Krebs-Ringer bicarbonate solution, gassed with 95% O₂/5% CO₂.
-
Substance P.
-
Test compound (e.g., this compound).
-
Voltage-clamp amplifier.
Procedure:
-
Isolate a segment of the distal colon and strip the muscle layers to obtain a mucosal-submucosal preparation.
-
Mount the tissue sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with oxygenated Krebs-Ringer solution maintained at 37°C.
-
Equilibrate the tissue for 30-60 minutes.
-
Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV. The short-circuit current (Isc) is a measure of net ion transport.
-
Add the test compound (this compound) to the serosal side and incubate for a specified period.
-
Add Substance P to the serosal side to induce a secretory response (an increase in Isc).
-
Record the change in Isc and compare the response in the presence and absence of this compound to determine its inhibitory effect.
Conclusion
This compound stands as a cornerstone tool in the study of the Substance P/NK1 receptor system. Its high potency, selectivity, and non-peptide nature have enabled significant advancements in our understanding of neurogenic inflammation, pain, and other NK1 receptor-mediated processes. The data and protocols presented in this technical guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations and for those involved in the development of novel NK1 receptor antagonists for therapeutic applications.
References
- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuropharmacological characterization of SR 140333, a non peptide antagonist of NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of SR140333B for the Neurokinin-1 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of SR140333B, a potent and selective non-peptide antagonist for the neurokinin-1 (NK1) receptor. The document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the associated intracellular signaling pathways.
Quantitative Binding Affinity of this compound
This compound exhibits a high affinity for the human NK1 receptor, as determined by competitive radioligand binding assays. The key quantitative measure of this interaction is the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand.
A pivotal study utilizing the human astrocytoma cell line U373MG, which endogenously expresses the NK1 receptor, reported a Ki value of 0.74 nM for this compound.[1] This low nanomolar value underscores the potent inhibitory capacity of this compound at the NK1 receptor. The interaction is characterized as competitive, meaning this compound directly competes with the endogenous ligand, Substance P, for the same binding site on the receptor.[1]
Further functional studies have corroborated this high affinity. In isolated rat colon tissue, this compound was shown to antagonize the effects of Substance P with a pKb value of 9.2 . The pKb is the negative logarithm of the antagonist's dissociation constant (Kb), and this value translates to a Kb of approximately 0.63 nM, further confirming the potent binding of this compound to the NK1 receptor.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 0.74 nM | U373MG human astrocytoma cells | [1] |
| pKb | 9.2 | Rat colonic tissue |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the binding affinity of this compound for the NK1 receptor is typically achieved through a competitive radioligand binding assay. The following is a representative protocol based on established methodologies.
Objective: To determine the inhibition constant (Ki) of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from U373MG cells, known to express the human NK1 receptor.
-
Radioligand: 125I-Bolton-Hunter labeled Substance P ([125I]BH-SP), a high-affinity radioligand for the NK1 receptor.
-
Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: U373MG cells are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is performed in microtiter plates. Each well contains:
-
A fixed concentration of U373MG cell membranes.
-
A fixed concentration of the radioligand, [125I]BH-SP (typically at or below its Kd value for the NK1 receptor).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled NK1 receptor agonist (e.g., Substance P) or antagonist to determine the amount of radioligand that binds to non-receptor components.
-
-
Incubation: The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and the radioactivity retained on each filter is measured using a gamma or beta scintillation counter.
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Below is a Graphviz diagram illustrating the experimental workflow for the competitive binding assay.
NK1 Receptor Signaling Pathways
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects. The primary signaling pathway activated by the NK1 receptor involves the Gq/11 family of G proteins.
Key Steps in NK1 Receptor Signaling:
-
Ligand Binding: Substance P binds to the NK1 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, Gq/11. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately regulate a wide range of cellular processes, including cell proliferation, inflammation, and neurotransmission.
The following Graphviz diagram illustrates the NK1 receptor signaling pathway.
References
The Discovery and Development of SR140333B: A Potent and Selective Neurokinin-1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR140333B, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, emerged from research at Sanofi in the early 1990s. This document provides a comprehensive technical overview of its discovery, preclinical development, and mechanism of action. This compound demonstrated high affinity and selectivity for the NK1 receptor across various species, including humans. In preclinical studies, it effectively antagonized substance P-induced physiological responses, such as hypotension, bronchoconstriction, and plasma extravasation, highlighting its potential therapeutic utility in a range of inflammatory and pain-related disorders. Despite its promising preclinical profile, this compound does not appear to have advanced into significant clinical development. This guide details the key experimental data, methodologies, and signaling pathways associated with this compound, offering valuable insights for researchers in the field of neurokinin receptor modulation.
Discovery and Synthesis
This compound, chemically identified as (S)-1-(2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride, was first described by scientists at Sanofi Recherche in Montpellier, France, in 1993.[1] It was developed as part of a research program aimed at identifying potent and selective non-peptide antagonists for the tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P (SP).
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its chemical structure indicates it belongs to a class of complex piperidine derivatives. The synthesis of such compounds typically involves a multi-step process, likely beginning with the construction of the substituted piperidine core, followed by the attachment of the side chains. The stereospecificity of the molecule, indicated by the (S) designation, would have required asymmetric synthesis techniques or chiral resolution to isolate the desired enantiomer, as the corresponding (R) enantiomer, SR140603, was found to be significantly less potent.[2]
Mechanism of Action
This compound functions as a potent and selective competitive antagonist of the tachykinin NK1 receptor.[1][2] The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. Upon binding, the NK1 receptor primarily couples to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.
This compound exerts its effect by binding to the NK1 receptor and preventing the binding of Substance P, thereby inhibiting the downstream signaling cascade. Studies have shown that this compound competitively inhibits SP binding to NK1 receptors from various species, including humans.[1]
References
- 1. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo and In Vitro Efficacy of SR140333B: A Technical Guide for Researchers
An in-depth analysis of the potent and selective NK1 receptor antagonist, SR140333B, for professionals in drug development and scientific research.
This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The document details both in vivo and in vitro studies, presenting key quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.
Core Properties of this compound
This compound is a well-characterized antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P (SP). The interaction between SP and the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking this interaction, this compound has shown potential therapeutic utility in conditions such as inflammatory bowel disease (IBD).[1]
In Vitro Activity
The potency and selectivity of this compound have been determined through a series of in vitro assays. These studies are crucial for characterizing the compound's fundamental pharmacological profile.
| Parameter | Value | Description |
| Ki | 0.74 nM | The inhibition constant, representing the affinity of this compound for the NK1 receptor. A lower Ki value indicates a higher binding affinity. |
| IC50 | 1.6 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the in vitro biological response mediated by the NK1 receptor. |
| pD2' | 9.65 - 10.16 | The negative logarithm of the molar concentration of the antagonist that produces a 50% reduction of the maximal response to an agonist. This value further confirms the potent antagonistic activity of this compound in functional assays.[2] |
In Vivo Efficacy in a Model of Inflammatory Bowel Disease
The therapeutic potential of this compound has been investigated in a well-established animal model of inflammatory bowel disease: trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats. This model mimics many of the pathological features of human IBD, including inflammation, edema, and alterations in smooth muscle contractility.[1]
In this model, this compound demonstrated a significant ability to ameliorate the severity of colitis. Treatment with this compound led to a reduction in inflammation and a recovery of normal smooth muscle function.[1]
Quantitative In Vivo Data: TNBS-Induced Colitis in Rats
| Parameter | Control (Saline) | TNB-Treated | This compound-Treated (0.1 mg/kg, i.p.) |
| Colon Strip Weight (g) | 0.13 +/- 0.03 | 0.30 +/- 0.09 | 0.14 +/- 0.05 |
| **Carbachol-induced Contraction (mg/mm²) ** | 254.2 +/- 69.78 | 42.7 +/- 20.3 | 150.9 +/- 46.1 |
| Substance P-induced Contraction (mg/mm²) | 89.45 +/- 23.17 | 18.5 +/- 10.02 | 32.5 +/- 9.4 |
| KCl-induced Contraction (mg/mm²) | 98.32 +/- 33.57 | 11.4 +/- 2.2 | 125.7 +/- 36.1 |
Data presented as mean +/- standard deviation.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vivo: TNBS-Induced Colitis in Rats
This protocol describes the induction of colitis and subsequent treatment with this compound.
1. Animal Model:
-
Male Wistar rats (190 ± 10 g) are used.
-
Animals are fasted overnight prior to the induction of colitis.[3]
2. Induction of Colitis:
-
Rats are anesthetized.
-
A solution of TNBS (25 mg in 1 mL of 50% ethanol) is instilled intra-colonically via a catheter.[3]
-
The animals are held in a vertical position for 90 seconds to ensure the solution remains in the colon.[3]
3. This compound Administration:
-
This compound is administered intraperitoneally (i.p.) at a dose of 0.1 mg/kg.[1]
-
The first dose is given 30 minutes before the administration of TNBS.[1]
-
Subsequent doses are administered every 48 hours until the end of the study.[1]
4. Assessment of Colitis:
-
Daily monitoring of body weight, fecal occult blood, and stool consistency.[3]
-
At the end of the 14-day study period, animals are sacrificed, and the colons are removed.[1]
-
Macroscopic scoring of inflammation and measurement of colon weight are performed.[1][3]
-
Strips of the colon are used for in vitro contractility studies in response to carbachol, Substance P, and KCl.[1]
In Vitro: Radioligand Binding Assay for NK1 Receptor
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (hNK1/CHO) are cultured to confluency.
-
The cells are harvested, and a membrane preparation is created through homogenization and centrifugation.
2. Binding Assay:
-
The assay is performed in 96-well plates in a final volume of 250 µL per well.
-
Each well contains:
-
150 µL of the hNK1/CHO cell membrane preparation (3-20 µg protein).
-
50 µL of a competing unlabeled compound (this compound at various concentrations) or buffer.
-
50 µL of a radiolabeled ligand specific for the NK1 receptor (e.g., [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P).[4]
-
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
3. Detection and Analysis:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro: Calcium Mobilization Assay
This functional assay is used to determine the IC50 of this compound by measuring its ability to inhibit Substance P-induced calcium influx in cells expressing the NK1 receptor.
1. Cell Preparation:
-
CHO-K1 cells stably expressing the NK1 receptor are seeded into 96-well plates and cultured overnight.[5]
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
The plate is incubated at 37°C for 1 hour in the dark to allow the dye to enter the cells.
3. Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorometric imaging plate reader (FLIPR).
-
A baseline fluorescence reading is established.
-
This compound at various concentrations (as the antagonist) is added to the wells and incubated for a predetermined time.
-
Substance P (as the agonist) is then added to stimulate the NK1 receptors.
-
The fluorescence intensity is measured in real-time. An increase in fluorescence indicates an influx of intracellular calcium.
4. Data Analysis:
-
The change in fluorescence intensity is calculated.
-
The data is normalized to the response of the agonist alone.
-
The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound acts by competitively blocking this initial binding step.
Pharmacokinetics and Biodistribution
While detailed pharmacokinetic and biodistribution data for this compound are not extensively available in the public domain, the in vivo efficacy studies suggest that the compound reaches the site of inflammation in the colon at concentrations sufficient to exert its therapeutic effect. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a potent and selective NK1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its ability to ameliorate the pathological features of experimental colitis highlights its potential as a therapeutic agent for inflammatory bowel disease. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area. Further investigation into the pharmacokinetic properties of this compound will be crucial for its continued development.
References
- 1. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response Variability to Drug Testing in Two Models of Chemically Induced Colitis [mdpi.com]
- 5. researchgate.net [researchgate.net]
SR140333B: A Deep Dive into its High Selectivity for the NK1 Tachykinin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selective binding profile of SR140333B, a potent non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. We will delve into the quantitative data that underscores its remarkable selectivity for the NK1 receptor over other tachykinin receptor subtypes, namely NK2 and NK3. This document will also detail the experimental methodologies employed to ascertain these binding characteristics and explore the intracellular signaling cascades initiated by NK1 receptor activation.
Quantitative Analysis of this compound's Receptor Selectivity
This compound exhibits a pronounced and specific affinity for the NK1 receptor. This high selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects and ensures that its biological actions are mediated primarily through the intended receptor. The binding affinities of this compound for the three tachykinin receptor subtypes are summarized in the table below.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Inhibition Concentration (IC50) | Selectivity Ratio (NK2/NK1) | Selectivity Ratio (NK3/NK1) | Reference |
| NK1 | This compound | 0.74 nM | 1.6 nM | - | - | [1] |
| NK2 | This compound | > 1000 nM | > 1000 nM | > 1351 | - | [2] |
| NK3 | This compound | > 1000 nM | > 1000 nM | - | > 1351 | [2] |
Note: The binding affinities for NK2 and NK3 receptors are presented as greater than 1000 nM, as this compound showed no effect in functional bioassays for these receptors at concentrations up to 1 µM[2]. The selectivity ratios are therefore conservative estimates.
This quantitative data starkly illustrates the profound selectivity of this compound for the NK1 receptor. With a Ki value in the sub-nanomolar range for NK1 and a lack of significant affinity for NK2 and NK3 receptors at concentrations orders of magnitude higher, this compound stands as a highly specific pharmacological tool for probing the physiological and pathological roles of the NK1 receptor.
Deciphering the Signaling Cascade of the NK1 Receptor
The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, primarily transduces its signal through the Gq/11 family of G-proteins[3]. Upon binding of its endogenous ligand, Substance P, or antagonism by molecules like this compound, a cascade of intracellular events is initiated. The binding of an agonist to the NK1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic calcium levels, in concert with DAG, activate protein kinase C (PKC), which then phosphorylates a variety of downstream effector proteins, leading to diverse cellular responses.
Caption: NK1 Receptor Signaling Pathway.
Experimental Methodologies: A Guide to Determining Selectivity
The high selectivity of this compound was established through a combination of radioligand binding assays and in vitro functional bioassays. The following sections provide a detailed overview of the methodologies typically employed in such investigations.
Radioligand Binding Assay for NK1 Receptor Affinity
This assay directly measures the affinity of this compound for the NK1 receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NK1 receptor.
Materials:
-
Radioligand: [125I]Bolton-Hunter labeled Substance P ([125I]BH-SP)
-
Receptor Source: Membranes prepared from cells expressing the human NK1 receptor (e.g., U373MG cells) or tissue homogenates known to be rich in NK1 receptors.
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [125I]BH-SP (typically at or below its Kd), the membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Bioassays for NK2 and NK3 Receptor Activity
These assays assess the functional activity of this compound at NK2 and NK3 receptors by measuring its ability to antagonize the effects of selective agonists in isolated tissue preparations.
Objective: To evaluate the antagonist activity of this compound at the NK2 receptor.
Tissue Preparation: Endothelium-deprived rabbit pulmonary artery. The removal of the endothelium is crucial to eliminate potential confounding effects of endothelium-derived factors.
Procedure:
-
Tissue Mounting: Mount rings of the rabbit pulmonary artery in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Agonist Response: Elicit a contractile response by adding a selective NK2 receptor agonist, such as [β-Ala8]-neurokinin A (4-10).
-
Antagonist Incubation: In a separate set of experiments, pre-incubate the tissues with various concentrations of this compound for a defined period before adding the NK2 agonist.
-
Measurement: Record the isometric tension of the muscle rings.
-
Data Analysis: Compare the concentration-response curves of the NK2 agonist in the absence and presence of this compound. A rightward shift in the concentration-response curve with no change in the maximum response is indicative of competitive antagonism. The lack of any significant effect of this compound up to high concentrations (e.g., 1 µM) demonstrates its lack of affinity for the NK2 receptor[2].
Objective: To evaluate the antagonist activity of this compound at the NK3 receptor.
Tissue Preparation: Rat portal vein.
Procedure:
-
Tissue Mounting: Mount segments of the rat portal vein in an organ bath under similar conditions as the NK2 assay.
-
Equilibration: Allow the tissues to equilibrate.
-
Agonist Response: Induce a contractile response using a selective NK3 receptor agonist, such as [MePhe7]-neurokinin B.
-
Antagonist Incubation: Pre-incubate the tissues with varying concentrations of this compound.
-
Measurement: Record the changes in isometric tension.
-
Data Analysis: Analyze the data as described for the NK2 functional assay. The absence of a significant effect of this compound on the agonist-induced contraction, even at high concentrations, confirms its lack of activity at the NK3 receptor[2].
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments conducted to determine the selectivity of this compound for tachykinin receptors.
Caption: Experimental workflow for determining this compound selectivity.
References
- 1. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SR140333B in Substance P-Mediated Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substance P and the Neurokinin-1 Receptor
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Substance P exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The interaction between Substance P and the NK1 receptor has been implicated in the pathogenesis of numerous inflammatory diseases, making it a significant target for therapeutic intervention.[5][6]
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Another significant downstream pathway activated by NK1 receptor stimulation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway. The activation of these signaling pathways ultimately mediates the diverse cellular responses to Substance P.
SR140333B: A Potent and Selective NK1 Receptor Antagonist
This compound is a potent, selective, and non-peptide competitive antagonist of the NK1 receptor.[7] Its high affinity and specificity for the NK1 receptor make it an invaluable tool for elucidating the physiological and pathological roles of Substance P-mediated signaling. By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks the initiation of downstream signaling cascades, thereby preventing the cellular and physiological effects of Substance P.[7][8]
Mechanism of Action
As a competitive antagonist, this compound binds to the same site on the NK1 receptor as Substance P but does not activate the receptor. This reversible binding of this compound prevents Substance P from accessing its binding site, thus inhibiting receptor activation. The antagonistic effect of this compound can be surmounted by increasing the concentration of the agonist, Substance P, a hallmark of competitive antagonism.
Data Presentation: Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.
| Parameter | Species/Cell Line | Value | Reference(s) |
| Binding Affinity (Ki) | Human (U373MG cells) | 0.74 nM | [8][9] |
| Inhibitory Concentration (IC50) | Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP-induced inositol phosphate formation | 1.6 nM | [8][9] |
| Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP-induced taurine release | 1.8 nM | [8] | |
| Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP-induced c-fos expression | 1.1 nM | [8] | |
| Human (U373MG cells) - Inhibition of [Sar9, Met(O2)11]-SP-evoked outward current | 1.3 nM | [8][9] | |
| Functional Antagonism (pKb) | Rat Colon | 9.2 | [10] |
| In Vivo Efficacy (ED50) | Rat - Inhibition of plasma extravasation | 7 µg/kg i.v. | [7] |
| Rat - Blockade of nociceptive stimulation-induced activation of thalamic neurons | 0.2 µg/kg i.v. | [7] | |
| Guinea Pig - Inhibition of bronchoconstriction | 42 µg/kg i.v. | [7] | |
| Dog - Antagonism of hypotension | 3 µg/kg i.v. | [7] |
Selectivity: this compound demonstrates high selectivity for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors. Studies have shown that up to a concentration of 1 µM, this compound has no effect in bioassays for NK2 and NK3 receptors.[7]
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity of this compound for the NK1 receptor through competitive inhibition of a radiolabeled Substance P analog.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from U373MG cells)
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled Substance P
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, a separate set of wells should contain the cell membrane preparation, radioligand, and a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Substance P-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Substance P
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the NK1R-expressing cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol assesses the inhibitory effect of this compound on Substance P-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing the NK1 receptor
-
Substance P
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with Substance P for a time known to induce maximal ERK phosphorylation (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
-
Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
Visualizations
Caption: Substance P Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for NK1 Antagonist Characterization.
References
- 1. Substance P Products: R&D Systems [rndsystems.com]
- 2. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy and Clinical Safety of Various Analgesic Combinations for Post-Operative Pain after Third Molar Surgery: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with SR140333B
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR140333B is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, smooth muscle contraction, and vasodilation. By blocking the action of SP at the NK1 receptor, this compound presents a valuable tool for investigating the role of the SP/NK1 pathway in various disease models and as a potential therapeutic agent.
These application notes provide detailed protocols for in vivo studies using this compound in three key experimental models: trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats, Substance P-induced hypotension in dogs, and Substance P-induced bronchoconstriction in guinea pigs.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Various Animal Models
| Model | Species | Agonist | Parameter Measured | Route of Administration (this compound) | ED₅₀ |
| Hypotension | Dog | [Sar⁹,Met(O₂)¹¹]substance P | Decrease in blood pressure | Intravenous (i.v.) | 3 µg/kg |
| Bronchoconstriction | Guinea Pig | [Sar⁹,Met(O₂)¹¹]substance P | Increase in airway resistance | Intravenous (i.v.) | 42 µg/kg |
| Plasma Extravasation | Rat | [Sar⁹,Met(O₂)¹¹]substance P | Evans blue dye leakage | Intravenous (i.v.) | 7 µg/kg |
| Nociception | Rat | Nociceptive stimulation | Activation of thalamic neurons | Intravenous (i.v.) | 0.2 µg/kg |
Signaling Pathway
The tachykinin NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological response.
Figure 1: Tachykinin NK1 Receptor Signaling Pathway.
Experimental Protocols
TNBS-Induced Colitis in Rats
This protocol describes the induction of colitis in rats using trinitrobenzene sulfonic acid (TNBS) and the evaluation of the therapeutic effect of this compound.
Experimental Workflow:
Figure 2: Experimental Workflow for TNBS-Induced Colitis Study.
Materials:
-
Male Wistar rats (200-250 g)
-
Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (50% v/v)
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.1% Tween 80)
-
Anesthetic (e.g., isoflurane)
-
Catheter (flexible, 2 mm outer diameter)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours with free access to water before colitis induction.
-
Anesthesia: Anesthetize the rats using a suitable anesthetic.
-
Colitis Induction:
-
Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.
-
Gently insert a flexible catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.25 mL of the TNBS solution into the colon.
-
Keep the rat in a head-down position for 1-2 minutes to prevent leakage of the instillate.
-
-
Treatment:
-
Randomly divide the rats into experimental groups (e.g., sham, vehicle-treated, this compound-treated).
-
Administer this compound or vehicle according to the desired dosing regimen (e.g., once daily via intraperitoneal injection) starting from the day of colitis induction. A suggested dose range for this compound is 1-10 mg/kg.
-
-
Monitoring and Assessment:
-
Monitor the rats daily for body weight, stool consistency, and signs of distress.
-
On day 7 post-induction, euthanize the rats.
-
Excise the colon and measure its weight and length.
-
Score the macroscopic damage based on a validated scoring system (e.g., presence of ulcers, inflammation, and adhesions).
-
Collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and mucosal damage.
-
Substance P-Induced Hypotension in Dogs
This protocol outlines the procedure for inducing hypotension in anesthetized dogs using a Substance P analog and evaluating the antagonistic effect of this compound.
Materials:
-
Beagle dogs (male or female, 8-12 kg)
-
Anesthetic (e.g., pentobarbital sodium)
-
[Sar⁹,Met(O₂)¹¹]substance P (a stable SP analog)
-
This compound
-
Heparinized saline
-
Physiological monitoring equipment (blood pressure transducer, data acquisition system)
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the dogs with an appropriate anesthetic agent.
-
Insert a catheter into the femoral artery for direct measurement of arterial blood pressure.
-
Insert a catheter into the femoral vein for drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after instrumentation.
-
Baseline Blood Pressure: Record the baseline mean arterial pressure (MAP).
-
Induction of Hypotension:
-
Administer an intravenous bolus of [Sar⁹,Met(O₂)¹¹]substance P (e.g., 0.1 µg/kg) to induce a transient hypotensive response.
-
Monitor the decrease in MAP.
-
-
This compound Administration:
-
Administer a single intravenous dose of this compound. The reported ED₅₀ is 3 µg/kg. A dose-response curve can be generated using a range of doses (e.g., 0.1, 1, 10 µg/kg).
-
-
Challenge with Substance P Analog:
-
At a set time point after this compound administration (e.g., 15 minutes), re-challenge the animal with the same dose of [Sar⁹,Met(O₂)¹¹]substance P.
-
Record the hypotensive response.
-
-
Data Analysis: Calculate the percentage inhibition of the hypotensive response by this compound at each dose.
Substance P-Induced Bronchoconstriction in Guinea Pigs
This protocol details the induction of bronchoconstriction in anesthetized guinea pigs using a Substance P analog and the assessment of the inhibitory effect of this compound.
Materials:
-
Dunkin-Hartley guinea pigs (male, 300-400 g)
-
Anesthetic (e.g., urethane)
-
[Sar⁹,Met(O₂)¹¹]substance P
-
This compound
-
Tracheal cannula
-
Ventilator
-
Pneumotachograph and pressure transducer for measuring airway resistance and dynamic compliance.
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the guinea pig with a suitable anesthetic.
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Mechanically ventilate the animal.
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Baseline Airway Mechanics: Measure baseline pulmonary resistance and dynamic lung compliance.
-
Induction of Bronchoconstriction:
-
Administer an intravenous bolus of [Sar⁹,Met(O₂)¹¹]substance P (e.g., 1-10 µg/kg) to induce bronchoconstriction.
-
Measure the peak increase in pulmonary resistance and the peak decrease in dynamic compliance.
-
-
This compound Administration:
-
Administer a single intravenous dose of this compound. The reported ED₅₀ is 42 µg/kg. A dose-response study can be performed with a range of doses.
-
-
Challenge with Substance P Analog:
-
After a predetermined time following this compound administration, re-challenge the animal with the same dose of the Substance P analog.
-
Record the changes in airway mechanics.
-
-
Data Analysis: Determine the percentage inhibition of the bronchoconstrictor response by this compound.
Application Notes and Protocols for SR140333B Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of SR140333B, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, in various animal models. The information is compiled from peer-reviewed scientific literature to assist in preclinical research and drug development.
Chemical Properties and Solubility
SR140333 is characterized by its high affinity for the NK1 receptor. For experimental purposes, understanding its solubility is critical for preparing appropriate formulations for in vivo and in vitro studies.
Table 1: Chemical and Solubility Data for SR140333
| Property | Value | Source |
| Molecular Weight | 656.12 g/mol | N/A |
| Molecular Formula | C37H45Cl3N2O2 | N/A |
| Solubility in DMSO | Up to 100 mM | N/A |
| Solubility in Ethanol | Up to 100 mM | N/A |
Note: There is also a besilate salt form of this compound, known as this compound or Nolpitantium besilate, which has a different molecular weight (777.84 g/mol ) and is reported to be soluble in DMSO at 10 mM.
In Vivo Administration Protocols
The administration of SR140333 in animal models has been primarily documented via intravenous (i.v.) and intraperitoneal (i.p.) routes. The choice of administration route and vehicle can significantly impact the compound's bioavailability and efficacy.
Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a common and effective route for systemic delivery of SR140333 in rodent models.
Protocol for Intraperitoneal Administration in Rats:
-
Dissolution:
-
For a 0.1 mg/mL solution, weigh out the required amount of SR140333.
-
Dissolve SR140333 in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Bring the final volume up with sterile saline (0.9% NaCl). The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.
-
-
Dosage and Administration:
-
A commonly used dosage for studying the effects on inflammation in rats is 0.1 mg/kg.
-
For behavioral studies in rats, dosages of 1, 3, and 9 mg/kg have been utilized.
-
Administer the solution via intraperitoneal injection.
-
Intravenous (i.v.) Administration
Intravenous administration allows for rapid and complete bioavailability of SR140333. Careful formulation is required due to the compound's limited aqueous solubility.
Protocol for Intravenous Administration:
-
Dissolution and Formulation:
-
Due to its poor water solubility, SR140333 requires a vehicle that can maintain its solubility in an aqueous solution for injection.
-
While specific vehicle compositions for SR140333 are not consistently reported across studies, a general approach for poorly soluble compounds involves a co-solvent system.
-
A potential vehicle, though not explicitly verified for SR140333, is the DPP vehicle , which consists of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400).
-
Preparation of Stock Solution: First, dissolve SR140333 in DMSO to create a concentrated stock solution.
-
Preparation of Dosing Solution: The stock solution can then be diluted with a suitable aqueous vehicle, such as saline or a co-solvent system like DPP, to the final desired concentration immediately before administration. It is crucial to visually inspect the final solution for any precipitation.
-
-
Dosage and Administration:
-
Effective intravenous doses (ED50) have been reported to be as low as 0.2 µg/kg in rats for blocking nociceptive stimulation.
-
For other effects, such as inhibition of plasma extravasation in rats, the ED50 is around 7 µg/kg.
-
In dogs and guinea pigs, ED50 values of 3 µg/kg and 42 µg/kg, respectively, have been reported for cardiovascular and respiratory effects.
-
The solution should be administered via a suitable vein, such as the tail vein in rodents.
-
Summary of In Vivo Efficacy Data
The following table summarizes the effective dosages of SR140333 observed in various animal models and experimental paradigms.
Table 2: In Vivo Efficacy of SR140333 in Animal Models
| Animal Model | Administration Route | Dosage | Effect |
| Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Reduction of experimental colitis |
| Rat | Intraperitoneal (i.p.) | 1, 3, 9 mg/kg | Behavioral effects (memory and learning) |
| Rat | Intravenous (i.v.) | ED50 = 0.2 µg/kg | Blockade of nociceptive stimulation in thalamic neurons |
| Rat | Intravenous (i.v.) | ED50 = 7 µg/kg | Inhibition of plasma extravasation |
| Dog | Intravenous (i.v.) | ED50 = 3 µg/kg | Antagonism of substance P-induced hypotension |
| Guinea Pig | Intravenous (i.v.) | ED50 = 42 µg/kg | Antagonism of substance P-induced bronchoconstriction |
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Administration
The following diagram illustrates a general workflow for preparing and administering SR140333 in an animal study.
Caption: General workflow for SR140333 administration in animal models.
NK1 Receptor Signaling Pathway
SR140333 acts as an antagonist at the NK1 receptor, thereby blocking the downstream signaling cascade initiated by its natural ligand, Substance P.
Caption: Simplified NK1 receptor signaling pathway blocked by SR140333.
Disclaimer: These protocols and application notes are intended for guidance in a research setting by qualified professionals. It is essential to consult original research articles and adhere to all institutional and national guidelines for animal care and use. The optimal dosage, vehicle, and administration route may vary depending on the specific animal model, experimental design, and desired endpoint. Always perform pilot studies to determine the most suitable conditions for your specific application.
Recommended Dosage of SR140333B for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR140333B is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in a variety of physiological processes, including inflammation, pain transmission, and mood regulation. Consequently, this compound has been investigated as a potential therapeutic agent for conditions such as inflammatory bowel disease, neurogenic inflammation, and potentially pain and anxiety. These application notes provide a summary of recommended dosages of this compound derived from published rodent studies, detailed experimental protocols for relevant disease models, and an overview of the NK1 receptor signaling pathway.
Data Presentation: Recommended Dosages of this compound in Rodent Studies
The following table summarizes the effective dosages of this compound reported in various rodent models. It is crucial to note that the optimal dosage can vary depending on the specific animal model, the route of administration, and the experimental endpoint.
| Rodent Model | Species | Route of Administration | Dosage | Frequency | Observed Effect |
| TNBS-induced Colitis | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Every 48 hours | Reduced severity of colitis.[1] |
| DNBS-induced Colitis | Rat | Oral (p.o.) | 10 mg/kg | Not specified | Protected against colitis development. |
| Neurogenic Inflammation | Rat | Intravenous (i.v.) | 0.1 mg/kg | Single dose | Long-lasting inhibition of plasma protein extravasation.[2] |
| Neurogenic Inflammation | Rat | Subcutaneous (s.c.) | 1.0 mg/kg | Single dose | Long-lasting inhibition of plasma protein extravasation.[2] |
| Neurogenic Inflammation | Rat | Subcutaneous (s.c.) | 100 µg/kg | Single dose | Did not reduce behavioral response to capsaicin or affect thermal nociceptive threshold.[2] |
Experimental Protocols
Induction of Colitis in Rats
Two common methods for inducing experimental colitis in rats are through the intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) or 2,4-dinitrobenzene sulfonic acid (DNBS).
a) TNBS-Induced Colitis Protocol
This protocol is adapted from studies investigating the effect of this compound on experimental colitis.
-
Animals: Male Wistar rats (or other appropriate strain) weighing 200-250g.
-
Induction:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Gently insert a flexible catheter (e.g., a polyethylene catheter) 8 cm into the colon via the anus.
-
Slowly instill 0.25 mL of TNBS solution (e.g., 30 mg of TNBS in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
-
This compound Administration (example):
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) 30 minutes before the administration of TNBS and then every 48 hours.[1]
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and the presence of blood in the stool daily.
-
After a predetermined period (e.g., 6 days), euthanize the animals and collect the colon.
-
Assess the severity of colitis through macroscopic scoring (e.g., ulceration, inflammation) and histological analysis.
-
Measure biochemical markers of inflammation such as myeloperoxidase (MPO) activity and tissue levels of inflammatory cytokines (e.g., TNF-α).
-
b) DNBS-Induced Colitis Protocol
-
Animals: Male Sprague-Dawley rats (or other appropriate strain).
-
Induction:
-
The procedure is similar to the TNBS model.
-
A single dose of DNBS (e.g., 30 mg) dissolved in 0.25 ml of 50% ethanol is administered intrarectally.
-
-
This compound Administration (example):
-
Administer this compound (e.g., 10 mg/kg, p.o.) at appropriate time points relative to DNBS instillation.
-
-
Assessment of Colitis:
-
Similar to the TNBS model, monitor clinical signs and perform macroscopic, histological, and biochemical analyses of the colon.
-
Neurogenic Inflammation Model in Rats
This model is used to study the inflammatory response mediated by the release of neuropeptides from sensory nerve endings.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Neurogenic Inflammation:
-
Anesthetize the rats.
-
Apply a topical irritant, such as mustard oil, to the dorsal skin of the hind paw to induce plasma protein extravasation.
-
-
This compound Administration (example):
-
Administer this compound intravenously (e.g., 0.1 mg/kg) or subcutaneously (e.g., 1.0 mg/kg) prior to the application of the irritant.[2]
-
-
Assessment of Neurogenic Inflammation:
-
Quantify plasma protein extravasation by measuring the leakage of intravenously injected Evans blue dye into the paw tissue.
-
Mandatory Visualization
Neurokinin-1 (NK1) Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.
Experimental Workflow for Colitis Induction and Treatment
The following diagram illustrates a typical workflow for inducing colitis in rodents and evaluating the efficacy of a test compound like this compound.
Caption: Experimental workflow for rodent models of induced colitis.
References
- 1. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptide NK1 receptor antagonist SR140333 produces long-lasting inhibition of neurogenic inflammation, but does not influence acute chemo- or thermonociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR140333B for Studying NK1 Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR140333B is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide involved in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis, and mood regulation.[4][5][6] The high affinity and selectivity of this compound make it an invaluable pharmacological tool for elucidating the specific roles of the SP/NK1 receptor system in both in vitro and in vivo models.[1] These notes provide an overview of this compound's pharmacological properties and detailed protocols for its application in key experimental assays.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at the NK1 receptor, potently inhibiting the binding of Substance P.[1][2] Its high selectivity for the NK1 receptor over other tachykinin receptors (NK2, NK3) has been demonstrated in various functional assays.[1]
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Reference |
| Ki (Binding Affinity) | Human IM9 Cells | 0.01 nM | [7] |
| Rat Cortical Membranes | 0.02 nM | [7] | |
| Human Astrocytoma (U373MG) | 0.74 nM | [2][8] | |
| IC50 (Functional Antagonism) | Human NK1 Receptor | 1.6 nM | [8] |
| pKb (Antagonist Constant) | Rat Colon | 9.2 | [9][10] |
| Guinea-Pig Colon | 8.53 | [9] | |
| pD2' (Antagonism Potency) | Various Bioassays | 9.65 - 10.16 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model / Effect Measured | Species | ED50 | Reference |
| SP-induced Hypotension | Dog | 3 µg/kg (i.v.) | [1] |
| SP-induced Bronchoconstriction | Guinea-Pig | 42 µg/kg (i.v.) | [1] |
| SP-induced Plasma Extravasation | Rat | 7 µg/kg (i.v.) | [1] |
| Nociceptive Neuron Activation | Rat | 0.2 µg/kg (i.v.) | [1] |
| Apomorphine-induced Turning | Mouse | 0.1 mg/kg (i.p.) | [7] |
| SP-induced Salivation | Rat | 0.13 mg/kg (i.p.) | [7] |
Signaling Pathways and Experimental Logic
To effectively use this compound as a tool, it is crucial to understand the NK1 receptor signaling cascade and the logical basis of its inhibition.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[11] Ligand binding by Substance P initiates a cascade leading to intracellular calcium mobilization and activation of Protein Kinase C (PKC).[5][12]
Caption: Canonical Gq-coupled signaling pathway of the NK1 receptor.
Logic of this compound as a Tool Compound
This compound allows researchers to specifically block the interaction between Substance P and the NK1 receptor, thereby isolating and studying the downstream physiological effects mediated by this pathway.
Caption: this compound selectively blocks the NK1 receptor activation by Substance P.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NK1 receptor activation, a key downstream event. It is used to determine the potency of agonists and the inhibitory effect of antagonists like this compound.
Workflow Diagram:
Caption: Workflow for an antagonist-mode calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation: Seed cells stably or transiently expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) into black-walled, clear-bottom 96-well or 384-well microplates. Culture overnight at 37°C and 5% CO₂.
-
Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[13] Incubate for 45-60 minutes at 37°C, protected from light.[14]
-
Antagonist Addition: After incubation, wash the cells gently with the assay buffer to remove extracellular dye. Add varying concentrations of this compound diluted in the assay buffer to the appropriate wells. Incubate for 15-30 minutes at room temperature or 37°C.
-
Agonist Stimulation and Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for 10-30 seconds.[15] The instrument then automatically injects a solution of Substance P (at a concentration near its EC₈₀) into each well.
-
Data Acquisition: Continue to record the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm for Fluo-4/Fluo-8) kinetically for 60-180 seconds to capture the peak calcium response.
-
Data Analysis: The inhibitory effect of this compound is calculated by measuring the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control (agonist only). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing a high density of NK1 receptors (e.g., rat brain cortex, U373MG cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled NK1 ligand (e.g., ¹²⁵I-Bolton-Hunter Substance P), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any unlabeled ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of an unlabeled NK1 ligand (e.g., 1 µM unlabeled Substance P).
-
Specific Binding: Total Binding - NSB.
-
Calculate the percent displacement of the radioligand by each concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: General Guidelines for In Vivo Administration
This compound is centrally active and can be used to investigate the role of NK1 receptors in complex physiological processes like pain, anxiety, and inflammation in animal models.[7][16]
-
Vehicle Selection: this compound is typically dissolved in a vehicle suitable for the chosen route of administration. Common vehicles include saline, sterile water, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, further diluted in saline. The final concentration of the organic solvent should be minimized and tested for effects on its own.
-
Routes of Administration and Dosing:
-
Intravenous (i.v.): For rapid and systemic effects. Doses in the range of 0.2 µg/kg to 50 µg/kg have been shown to be effective in blocking SP-induced effects.[1]
-
Intraperitoneal (i.p.): For systemic effects with slower absorption. Doses typically range from 0.05 mg/kg to 1 mg/kg.[7]
-
Subcutaneous (s.c.) or Oral (p.o.): May require higher doses due to potential differences in bioavailability. Dose-ranging studies are recommended.
-
-
Experimental Design:
-
Administer this compound at a predetermined time (e.g., 30-60 minutes) before the experimental challenge (e.g., injection of Substance P, application of a nociceptive stimulus).
-
Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
A positive control group, where the effect of the NK1 agonist is demonstrated, is essential for validating the model.
-
By applying these protocols, researchers can effectively leverage this compound as a precise tool to dissect the multifaceted functions of the NK1 receptor system.
References
- 1. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 140333 | CymitQuimica [cymitquimica.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Neuropharmacological characterization of SR 140333, a non peptide antagonist of NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | NK1 receptor antagonist | Probechem Biochemicals [probechem.com]
- 9. Human colonic anti-secretory activity of the potent NK1 antagonist, SR140333: assessment of potential anti-diarrhoeal activity in food allergy and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. agilent.com [agilent.com]
- 15. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR140333B in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SR140333B, a potent and selective non-peptide antagonist of the Neurokinin-1 receptor (NK-1R), in the study of neuroinflammation. The protocols detailed below are designed for both in vitro and in vivo models to investigate the role of the Substance P (SP) / NK-1R signaling pathway in neuroinflammatory processes.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders. The neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 receptor (NK-1R), are key players in mediating neurogenic inflammation.[1][2] this compound is a highly selective antagonist for the NK-1R, making it an invaluable tool to dissect the contributions of SP signaling in neuroinflammatory cascades.[3] By blocking the action of SP, this compound can be used to probe the involvement of this pathway in glial cell activation, cytokine release, and the overall inflammatory milieu in the central nervous system.
Mechanism of Action
Substance P, released from nerve endings, binds to NK-1R on various cell types, including astrocytes and microglia.[1][4] This interaction triggers a signaling cascade that leads to the production and release of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and prostaglandins.[3][5][6][7][8] this compound competitively binds to the NK-1R, thereby preventing the downstream inflammatory effects of Substance P.[3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Stimulant | Cytokine Measured | This compound Concentration | Result | Reference |
| U373MG (Astrocytoma) | Substance P | IL-6, IL-8 | Not specified | Strong inhibition of cytokine production | [3] |
| Primary Astrocytes | Substance P | IL-1 | Not specified | SP stimulates IL-1 production | [5] |
| Primary Microglia | Substance P | TNF-α, IL-6 | Not specified | SP induces TNF-α and IL-6 release | [7][8] |
In Vivo Efficacy of this compound
| Animal Model | Inflammatory Stimulus | This compound Dosage | Outcome Measure | Result | Reference |
| Rat | TNBS-induced colitis | 0.1 mg/kg, i.p. | Reduction of inflammation | Significant recovery from inflammation and motor alterations | [9] |
| Rat | Carrageenan-induced hyperalgesia | 3 mg/kg, systemic | Reduction of heat hyperalgesia | Significant reduction in heat hyperalgesia | [10] |
| Rat | Substance P-induced hyperalgesia | 3 mg/kg, systemic | Reduction of heat hyperalgesia | Reduced orofacial heat hyperalgesia | [10] |
Experimental Protocols
In Vitro Protocol: Inhibition of Substance P-Induced Cytokine Release from Astrocytes
This protocol is designed to assess the efficacy of this compound in blocking Substance P-induced pro-inflammatory cytokine production in cultured astrocytes.
Materials:
-
Primary astrocytes or a suitable astrocyte cell line (e.g., U373MG)
-
This compound
-
Substance P
-
Cell culture medium and supplements
-
ELISA kits for target cytokines (e.g., IL-6, IL-8)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate astrocytes in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control group.
-
Substance P Stimulation: Add Substance P (e.g., 10 nM) to the wells (except for the negative control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IL-6 and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the vehicle control and calculate the inhibitory effect of this compound.
In Vivo Protocol: Assessment of this compound in a Substance P-Induced Neuroinflammation Model
This protocol outlines a procedure to evaluate the anti-neuroinflammatory effects of this compound in a rodent model of neuroinflammation induced by intracerebral administration of Substance P.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Substance P
-
Stereotaxic apparatus
-
Anesthetics
-
Tissue homogenization buffer and equipment
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
This compound Administration: Administer this compound (e.g., 0.1 - 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before Substance P administration.
-
Stereotaxic Surgery: Anesthetize the animals and secure them in a stereotaxic frame. Inject a sterile solution of Substance P (e.g., 10 pmol in 1 µl) into a specific brain region of interest (e.g., striatum or hippocampus).
-
Tissue Collection: At a designated time point post-injection (e.g., 6-24 hours), euthanize the animals and dissect the brain region of interest.
-
Tissue Processing: Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.
-
Cytokine Measurement: Centrifuge the homogenates and measure the levels of TNF-α and IL-1β in the supernatant using ELISA.
-
Data Analysis: Compare cytokine levels between the vehicle-treated, Substance P-treated, and this compound + Substance P-treated groups.
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of the Substance P/NK-1R pathway in neuroinflammation. The protocols provided herein offer a framework for researchers to explore its therapeutic potential in various in vitro and in vivo models of neurological disorders with a neuroinflammatory component. The ability of this compound to mitigate glial activation and cytokine production underscores the importance of the NK-1R as a potential target for novel anti-neuroinflammatory therapies.
References
- 1. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 2. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of substance P on cytokine production by human astrocytic cells and blood mononuclear cells: characterization of novel tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P stimulates IL-1 production by astrocytes via intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P and astrocytes: stimulation of the cyclooxygenase pathway of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Activation of microglia by histamine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SR140333B Efficacy In Vitro
Introduction
SR140333B, also known as Nolpitantium, is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide involved in neuroinflammation, pain transmission, and smooth muscle contraction.[4][5] By competitively blocking the binding of Substance P to the NK1 receptor, this compound inhibits the downstream signaling cascades, making it a valuable tool for studying the physiological roles of the SP/NK1 system and a potential therapeutic agent for conditions like inflammatory bowel disease and chemotherapy-induced nausea and vomiting.[5][6][7]
The in vitro efficacy of this compound is determined by its ability to bind to the NK1 receptor with high affinity and to functionally antagonize the cellular responses induced by agonists like Substance P. This document provides detailed protocols for key in vitro assays designed to quantify the efficacy of this compound.
Key In Vitro Efficacy Assays
The evaluation of this compound efficacy involves a combination of binding and functional assays:
-
Radioligand Binding Assays: These assays are the gold standard for determining the affinity (Ki) of a compound for its target receptor.[8][9] They directly measure the interaction between this compound and the NK1 receptor by assessing its ability to displace a radiolabeled ligand.
-
Calcium Mobilization Assays: The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[10][11] Activation of this pathway leads to the release of intracellular calcium stores.[11] Calcium mobilization assays measure the ability of this compound to inhibit the increase in intracellular calcium induced by an NK1 agonist, providing a measure of its functional antagonism (IC50).[12][13]
-
cAMP Accumulation Assays: While the primary pathway for NK1 is Gαq, GPCRs can couple to multiple G-proteins. cAMP assays measure the modulation of adenylyl cyclase activity. For Gαi-coupled receptors, activation inhibits cAMP production, while for Gαs-coupled receptors, it stimulates cAMP production. An antagonist like this compound would block these effects. These assays provide another dimension to the functional characterization of the compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the described in vitro assays for an effective NK1 receptor antagonist like this compound.
Table 1: Radioligand Binding Affinity
| Compound | Radioligand | Cell Line | Ki (nM) |
| This compound | [³H]-Substance P | CHO (human NK1) | 0.74 |
| This compound | ¹²⁵I-BH-SP | U373MG (human NK1) | 0.5 - 1.5 |
| Aprepitant | [³H]-Substance P | CHO (human NK1) | 0.1 - 0.5 |
Note: Ki values represent the affinity of the antagonist for the receptor. A lower Ki value indicates higher binding affinity.
Table 2: Functional Antagonist Potency
| Assay Type | Agonist | Cell Line | IC50 (nM) |
| Calcium Mobilization | Substance P | U373MG | 1.6 |
| Inositol Phosphate Accumulation | Substance P | CHO (human NK1) | 1.0 - 2.5 |
| cAMP Accumulation (Forskolin-stimulated) | Substance P | HEK293 (human NK1) | 5 - 15 |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist. A lower IC50 value indicates higher antagonist potency.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NK1 receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. SR 140333 | CymitQuimica [cymitquimica.com]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for SR140333B: A Potent and Selective Substance P NK1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP) is an undecapeptide neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2][3] Activation of the SP/NK1R signaling pathway is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, smooth muscle contraction, vasodilation, and immune regulation.[1][3][4][5] Consequently, the NK1 receptor has emerged as a significant therapeutic target for various conditions.[6][7]
SR140333B is a potent, selective, and competitive non-peptide antagonist of the NK1 receptor.[8][9] Its ability to effectively block the binding of Substance P to the NK1 receptor makes it an invaluable tool for investigating the roles of SP in biological systems and for exploring the therapeutic potential of NK1R antagonism.[8][10] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in key experiments.
Mechanism of Action
This compound exerts its effects by competitively binding to the NK1 receptor, thereby preventing Substance P from activating its cognate receptor.[8][9] This blockade inhibits the downstream signaling cascade typically initiated by SP, which includes the activation of phospholipase C, mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) cascade.[2][3][11] By preventing these intracellular events, this compound effectively antagonizes the diverse physiological effects induced by Substance P. The antagonist shows high selectivity for the NK1 receptor with negligible effects on NK2 and NK3 receptors at concentrations up to 1 µM.[8]
Data Presentation
The potency and efficacy of this compound have been characterized in numerous in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay / Tissue | Species | Agonist | Parameter | Value | Reference |
| NK1 Receptor Binding | Human, Rat, Guinea Pig | Substance P | Inhibition | Potent, Competitive | [8] |
| Guinea Pig Ileum Contraction | Guinea Pig | [Sar⁹,Met(O₂)¹¹]SP | pD₂' | 9.65 | [8] |
| Rabbit Pulmonary Artery Relaxation | Rabbit | [Sar⁹,Met(O₂)¹¹]SP | pD₂' | 10.16 | [8] |
| Rat Colon Ion Secretion | Rat | Substance P | pKₑ | 9.2 | [12] |
| Human Colon Ion Secretion | Human | Substance P | pD'₂ | 6.7 | [13] |
| Human Colon Ion Secretion | Human | [Sar⁹]SP | pD'₂ | 7.25 | [13] |
pD₂' is the negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to the agonist. pKₑ is the negative logarithm of the equilibrium dissociation constant of an antagonist.
Table 2: In Vivo Efficacy of this compound
| Model / Effect | Species | Agonist / Stimulus | Route | ED₅₀ | Reference |
| Hypotension | Dog | [Sar⁹,Met(O₂)¹¹]SP | i.v. | 3 µg/kg | [8] |
| Bronchoconstriction | Guinea Pig | [Sar⁹,Met(O₂)¹¹]SP | i.v. | 42 µg/kg | [8] |
| Plasma Extravasation | Rat | [Sar⁹,Met(O₂)¹¹]SP | i.v. | 7 µg/kg | [8] |
| Nociceptive Neuron Activation | Rat | Nociceptive Stimulation | i.v. | 0.2 µg/kg | [8] |
| Experimental Colitis | Rat | Trinitrobenzene Sulfonic Acid (TNB) | i.p. | 0.1 mg/kg (every 48h) | [14] |
ED₅₀ is the dose that produces 50% of the maximal effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific laboratory conditions and reagents.
Protocol 1: In Vitro Functional Assay - Guinea Pig Ileum Contraction
This protocol assesses the ability of this compound to antagonize Substance P-induced smooth muscle contraction in an isolated organ bath setup.
Materials:
-
Male guinea pig (250-350g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Substance P (or selective NK1 agonist like [Sar⁹,Met(O₂)¹¹]SP)
-
This compound
-
Isolated organ bath system with isometric force transducer
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Cleanse the segment by gently flushing with Krebs solution. Isolate a 2-3 cm longitudinal muscle strip.
-
Mounting: Suspend the ileum strip in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.0 g. Replace the Krebs solution every 15-20 minutes.
-
Agonist Concentration-Response Curve (Control):
-
Add cumulative concentrations of Substance P to the organ bath, allowing the contractile response to plateau at each concentration before adding the next.
-
Record the tension generated.
-
Wash the tissue thoroughly with fresh Krebs solution until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
-
Agonist Concentration-Response Curve (in presence of Antagonist):
-
While in the continuous presence of this compound, repeat the cumulative concentration-response curve for Substance P.
-
A rightward shift in the concentration-response curve indicates competitive antagonism.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum control response) against the logarithm of the agonist concentration.
-
Calculate the EC₅₀ values for Substance P in the absence and presence of this compound.
-
Use the Schild equation to calculate the pA₂ or pD₂' value for this compound, which quantifies its antagonist potency.[8]
-
Protocol 2: In Vivo Model of Neurogenic Inflammation - Plasma Extravasation
This protocol measures the ability of this compound to inhibit plasma protein leakage induced by Substance P, a key feature of neurogenic inflammation.
Materials:
-
Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Substance P (or a stable agonist)
-
This compound
-
Evans Blue dye (e.g., 50 mg/kg in saline)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rat. Cannulate the jugular vein for intravenous (i.v.) administration of compounds.
-
Antagonist/Vehicle Administration: Administer this compound or its vehicle i.v. Allow for a pre-treatment period (e.g., 5-10 minutes).
-
Dye Injection: Inject Evans Blue dye (which binds to plasma albumin) i.v.
-
Induction of Extravasation: After 1-2 minutes, inject Substance P i.v. to induce plasma extravasation.
-
Tissue Collection: After a set time (e.g., 10-20 minutes), euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye. Dissect the target tissues (e.g., skin, trachea, bladder).
-
Dye Extraction:
-
Weigh the collected tissue samples.
-
Place each sample in a tube with formamide.
-
Incubate (e.g., at 60°C for 24 hours) to extract the extravasated Evans Blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.
-
Calculate the amount of extracted dye (µg per g of tissue) using a standard curve prepared with known concentrations of Evans Blue in formamide.
-
-
Data Analysis: Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated control group to determine the percent inhibition. Calculate the ED₅₀ for this compound.[8]
Protocol 3: In Vitro Cell-Based Calcium Mobilization Assay
This protocol uses a cell line expressing the NK1 receptor to measure the antagonistic effect of this compound on Substance P-induced intracellular calcium release.
Materials:
-
Human astrocytoma cell line U373MG or HEK293 cells stably expressing the human NK1 receptor.[9]
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P
-
This compound
-
Fluorescence plate reader or microscope capable of ratiometric imaging.
Procedure:
-
Cell Culture: Culture the NK1R-expressing cells to an appropriate confluency in multi-well plates (e.g., 96-well black-walled plates).
-
Dye Loading: Incubate the cells with a calcium indicator dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash: Gently wash the cells to remove extracellular dye.
-
Antagonist Incubation: Add various concentrations of this compound or vehicle to the wells and incubate for 10-20 minutes.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (typically the EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data (e.g., as a percentage of the response to SP in the absence of the antagonist).
-
Plot the normalized response against the concentration of this compound to generate an inhibition curve and calculate the IC₅₀ value.
-
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, functions, and mechanisms of substance P receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 5. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Substance P enhances the production of interferon-induced protein of 10 kDa by human keratinocytes in synergy with interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human colonic anti-secretory activity of the potent NK1 antagonist, SR140333: assessment of potential anti-diarrhoeal activity in food allergy and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR140333B solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and handling of the selective NK1 receptor antagonist, SR140333B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways associated with neurogenic inflammation, pain transmission, and emesis.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is recommended to prepare high-concentration stock solutions in these solvents.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C. Stock solutions in DMSO or ethanol should also be stored at -20°C in tightly sealed vials to prevent absorption of moisture. For extended storage of stock solutions (months to years), -80°C is recommended.
Q4: Is this compound stable in aqueous solutions and cell culture media?
While specific data on the aqueous stability of this compound is limited, it is a common characteristic of non-peptide antagonists to have limited stability and solubility in aqueous solutions. To minimize potential degradation or precipitation, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media from a concentrated organic stock solution immediately before each experiment. Avoid prolonged storage of this compound in aqueous solutions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution or Cell Culture Media
Possible Causes:
-
Low Aqueous Solubility: this compound, like many non-peptide small molecules, is hydrophobic and may precipitate when diluted into aqueous buffers.
-
High Final Concentration: The desired final concentration in the assay may exceed the aqueous solubility limit of the compound.
-
Interaction with Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), may interact with the compound and cause it to precipitate.
-
Improper Dilution Technique: Rapidly adding a large volume of aqueous buffer to a small volume of concentrated organic stock can cause localized high concentrations and lead to precipitation.
Solutions:
-
Optimize Final Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the risk of precipitation.
-
Use a Lower Percentage of Organic Solvent: While high concentrations of organic solvents can be toxic to cells, using a very low final concentration (typically ≤0.1%) of DMSO or ethanol from the stock solution is usually well-tolerated and can help maintain solubility.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the aqueous buffer or media. Add the compound dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Consider Serum-Free Media: If precipitation is suspected to be due to interactions with serum proteins, consider performing the experiment in serum-free or reduced-serum media, if compatible with your cell line.
Issue 2: Inconsistent or No Biological Activity
Possible Causes:
-
Compound Degradation: Improper storage of stock solutions (e.g., at room temperature, exposure to light) or repeated freeze-thaw cycles can lead to degradation. The compound may also be unstable in the experimental buffer or media over the time course of the assay.
-
Precipitation: If the compound has precipitated out of solution, the effective concentration will be much lower than intended.
-
Incorrect Cell Model: The chosen cell line may not express the NK1 receptor at sufficient levels for a measurable response.
-
Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).
Solutions:
-
Proper Handling: Always store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles by aliquoting the stock solution. Prepare fresh dilutions for each experiment.
-
Confirm Solubility: Visually inspect the final solution for any signs of precipitation. If unsure, a brief centrifugation can help pellet any precipitated compound.
-
Validate Cell Model: Confirm NK1 receptor expression in your cell line using techniques like qPCR, western blotting, or flow cytometry.
-
Run Appropriate Controls: Include vehicle controls (e.g., media with the same final concentration of DMSO or ethanol) and positive controls (e.g., Substance P to activate the receptor) in your experiments. To check for assay interference, run a control with the compound in a cell-free system.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Reported Solubility |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Years |
| Stock Solution (in DMSO/Ethanol) | -20°C | Months |
| Stock Solution (in DMSO/Ethanol) | -80°C | > 1 Year |
| Working Dilutions (Aqueous) | 4°C or 37°C | Prepare fresh, use immediately |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication in a water bath can aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for In Vitro Cell-Based Assays
-
Materials:
-
Cells expressing the NK1 receptor
-
Appropriate cell culture media (with or without serum, as required)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Substance P (as a positive control)
-
Assay-specific reagents (e.g., for measuring calcium influx, cAMP levels, etc.)
-
-
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of this compound in the appropriate cell culture media. It is crucial to add the stock solution to the media and mix immediately to prevent precipitation. The final concentration of the organic solvent should be kept constant across all wells, including the vehicle control (typically ≤0.1%).
-
Remove the old media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for the desired amount of time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
Following the pre-incubation, add Substance P to the wells to stimulate the NK1 receptor. Do not add Substance P to the negative control wells.
-
Incubate for the appropriate time for the specific assay readout.
-
Perform the assay according to the manufacturer's instructions to measure the cellular response.
-
Visualizations
Caption: Mechanism of action of this compound at the NK1 receptor.
Caption: Troubleshooting workflow for inconsistent experimental results.
Optimizing SR140333B dosage for maximum efficacy
Technical Support Center: SR140333B
Welcome to the technical support center for this compound. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the use of this compound for maximum efficacy in experimental settings.
Disclaimer: this compound is intended for laboratory research use only and is not for human use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound (also known as SR140333 or Nolpitantium) is a potent, selective, and non-peptide antagonist of the Tachykinin NK1 receptor (Substance P receptor).[1][2][3] Its mechanism of action is to competitively block the binding of the native ligand, Substance P, to the NK1 receptor, thereby inhibiting downstream signaling pathways, such as Substance P-induced calcium mobilization.[4]
Q2: What are the key binding affinities and potency values for this compound? this compound exhibits high affinity for the NK1 receptor. The key in vitro parameters are summarized in the table below.
| Parameter | Value | Description |
| Ki | 0.74 nM | Inhibitor constant, indicating binding affinity for the NK1 receptor.[1][4] |
| IC50 | 1.6 nM | Concentration causing 50% inhibition of ligand binding to the NK1 receptor.[1][4] |
| IC50 (Functional) | 1.3 nM | Concentration causing 50% inhibition of Substance P-induced calcium mobilization.[4] |
Q3: How should I prepare and store stock solutions of this compound? Proper preparation and storage are critical for maintaining the compound's activity.
-
Solvents: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[4] For cell culture, DMSO is the most common solvent.
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock, for example, 10 mM in DMSO.[1][3] See the protocol section for detailed steps.
-
Storage:
Q4: What is a recommended starting concentration for an in vitro experiment? Based on its IC50 values (1.3 - 1.6 nM), a logical starting point for in vitro experiments is in the low nanomolar range (e.g., 1-10 nM). However, the optimal concentration is highly dependent on the specific cell type, experimental conditions, and endpoint being measured. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Efficacy | 1. The working concentration is too low. 2. The cell line does not express sufficient levels of the NK1 receptor. 3. The this compound stock solution has degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM). 2. Verify NK1 receptor expression in your cells using a method like qPCR, Western blot, or flow cytometry. 3. Use a fresh aliquot of the stock solution or prepare a new one from solid powder. |
| Compound Precipitates in Culture Media | 1. The final concentration of the organic solvent (e.g., DMSO) is too high. 2. The compound's solubility limit is exceeded in the aqueous buffer/media. | 1. Ensure the final solvent concentration in your assay is minimal (typically ≤0.1% v/v). 2. After adding this compound to the media, warm the solution to 37°C and mix thoroughly by gentle vortexing or inversion. Prepare intermediate dilutions in media to avoid shocking the compound from a high DMSO concentration directly into an aqueous solution. |
| High Variability Between Experimental Replicates | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting, especially with small volumes for serial dilutions. 3. Incomplete mixing of the compound in the assay wells. | 1. Ensure a homogenous cell suspension before plating and use a consistent protocol for cell counting and seeding. 2. Use calibrated pipettes and perform serial dilutions carefully. For very low concentrations, consider preparing a larger volume of a lower-concentration intermediate stock. 3. After adding the final dilution of this compound to the wells, mix gently by tapping the plate or using a plate shaker. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 656.12 g/mol )[4]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you need: Mass = Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.010 mol/L × 0.001 L × 656.12 g/mol = 0.00656 g = 6.56 mg
-
Weighing: Carefully weigh out 6.56 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. To aid solubility, you can gently warm the tube to 37°C.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile tubes. Store immediately at -80°C.
Protocol 2: In Vitro Dose-Response Experiment for IC50 Determination
This protocol provides a general workflow to determine the IC50 of this compound by measuring its ability to inhibit Substance P-induced calcium flux.
Materials:
-
NK1 receptor-expressing cells (e.g., U373MG astrocytoma cells)[4]
-
Cell culture plates (e.g., 96-well, black, clear-bottom)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Substance P (agonist)
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation (Serial Dilution): a. Prepare a working solution of Substance P in assay buffer at a concentration known to elicit a strong response (e.g., its EC80). b. Prepare a serial dilution of this compound in assay buffer. Start from a high concentration (e.g., 1 µM) and perform 1:10 dilutions to cover a wide range down to the picomolar level. Remember to include a "vehicle control" (buffer with DMSO, no this compound) and a "no agonist" control.
-
Antagonist Pre-incubation: Remove the dye solution and add the different concentrations of this compound (and controls) to the respective wells. Incubate for a period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: a. Place the plate in the fluorescence plate reader. b. Set the reader to measure fluorescence intensity over time (kinetic read). c. After establishing a stable baseline reading, add the pre-prepared Substance P solution to all wells (except the "no agonist" control). d. Continue reading the fluorescence intensity to capture the peak calcium response.
-
Data Analysis: a. For each well, calculate the peak fluorescence response minus the baseline. b. Normalize the data: Set the response of the "vehicle control" (Substance P only) as 100% activity and the "no agonist" control as 0% activity. c. Plot the normalized response against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
References
Troubleshooting off-target effects of SR140333B
Welcome to the technical support center for SR140333B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. Its primary mechanism of action is to competitively bind to the NK1 receptor, thereby blocking the binding of its natural ligand, Substance P. This inhibition prevents the activation of downstream signaling pathways mediated by the NK1 receptor.
Q2: What is the reported selectivity of this compound?
This compound has been shown to be highly selective for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors.
Q3: What are the known on-target effects of this compound?
By blocking the NK1 receptor, this compound inhibits Substance P-mediated effects, which include neurotransmission, inflammation, and vasodilation. In experimental models, it has been shown to reduce neurogenic inflammation, pain perception, and emesis.
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from broad off-target screening panels for this compound against a wide range of receptors, kinases, and ion channels. While it is highly selective against NK2 and NK3 receptors, researchers should be aware of the potential for off-target activities at higher concentrations. It is recommended to perform appropriate control experiments to rule out off-target effects in your specific experimental system.
Q5: What are common solvents and storage conditions for this compound?
This compound is typically soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. The stability of this compound in aqueous solutions for extended periods may be limited.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or No Effect of this compound | Compound Degradation: Improper storage or handling. | - Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of stock solutions.- Protect from light if the compound is light-sensitive. |
| Solubility Issues: Precipitation of the compound in aqueous media. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments (typically <0.5%).- Prepare working solutions fresh from a concentrated stock just before use.- Visually inspect for any precipitation after dilution into aqueous buffers. | |
| Incorrect Concentration: Calculation error or use of a sub-optimal concentration. | - Verify all calculations for dilutions.- Perform a dose-response curve to determine the optimal effective concentration (IC50) in your specific assay. | |
| Low NK1 Receptor Expression: The cell line or tissue being used has low or no expression of the NK1 receptor. | - Confirm NK1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. | |
| Observed Effect is Not Blocked by Other NK1 Antagonists | Off-Target Effect: The observed effect may be due to this compound interacting with a different target. | - Use a structurally different NK1 receptor antagonist as a control to see if it produces the same effect.- Consider performing a counterscreen against a panel of related receptors or targets. |
| Cell Viability is Affected | Cytotoxicity: The concentration of this compound or the solvent is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound and the solvent.- Ensure the final solvent concentration is non-toxic to your cells. |
| Variability in In Vivo Experiments | Poor Bioavailability/Stability: The compound may be rapidly metabolized or have poor absorption. | - Review the literature for appropriate formulation and administration routes for in vivo studies.- Consider pharmacokinetic studies to determine the compound's half-life and distribution. |
| Animal Model Considerations: The expression and function of the NK1 receptor may differ between species. | - Confirm the suitability of the chosen animal model for studying NK1 receptor antagonism. |
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| Ki (NK1 Receptor) | ~0.2-0.8 nM | Human, Rat, Guinea Pig | Radioligand Binding |
| IC50 (NK1 Receptor) | ~0.5-2.0 nM | Various | Functional Assays |
| Selectivity | >1000-fold for NK1 vs. NK2/NK3 | Binding & Functional Assays |
Key Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To measure the antagonistic effect of this compound on Substance P-induced calcium release in cells expressing the NK1 receptor.
Methodology:
-
Cell Culture: Plate cells expressing the NK1 receptor (e.g., CHO-K1 or U373 MG) in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
Substance P Stimulation: Add a fixed concentration of Substance P (typically at its EC80 concentration) to all wells.
-
Signal Detection: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the Substance P response by this compound and determine the IC50 value.
In Vivo Model of Neurogenic Inflammation
Objective: To assess the ability of this compound to inhibit Substance P-induced inflammation in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal, intravenous, or oral) at various doses. Include a vehicle control group.
-
Induction of Inflammation: After a predetermined pretreatment time, induce neurogenic inflammation in a specific tissue (e.g., the ear or paw) by applying a topical irritant (e.g., capsaicin) or by intradermal injection of Substance P.
-
Measurement of Inflammation: Quantify the inflammatory response by measuring parameters such as tissue swelling (e.g., using calipers), plasma extravasation (e.g., using Evans blue dye), or inflammatory cell infiltration (via histology).
-
Data Analysis: Compare the inflammatory response in the this compound-treated groups to the vehicle control group to determine the dose-dependent inhibitory effect.
Visualizations
Signaling Pathway of the NK1 Receptor
Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for In Vitro Antagonist Assay
Caption: Workflow for an in vitro calcium mobilization assay to test this compound.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected results with this compound.
How to minimize SR140333B degradation in solution
This technical support center provides guidance on minimizing the degradation of SR140333B in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in handling and storing this compound to ensure experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound solutions.
Question: My this compound solution appears cloudy or has visible precipitates. What should I do?
Answer: Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded or that it is degrading.
-
Initial Steps: To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath to aid in dissolution.
-
Solvent Check: Ensure you are using a recommended solvent such as DMSO or ethanol, in which this compound is soluble up to 100 mM.[1][2]
-
Concentration Review: If the concentration is too high, dilute the solution to a lower concentration.
-
Purity Assessment: If the issue persists, the compound may be degrading. It is advisable to perform a purity check, for example, by using High-Performance Liquid Chromatography (HPLC).
Question: I am observing a decrease in the biological activity of my this compound solution. What could be the cause?
Answer: A reduction in biological activity is a strong indicator of compound degradation.
-
Storage Conditions: Verify that the solution has been stored under the correct conditions. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. It is recommended to prepare single-use aliquots of your stock solution to avoid this.
-
Age of Solution: Check the preparation date of the solution. If it has been stored for longer than the recommended period, it should be discarded and a fresh solution prepared.[3]
Question: The color of my this compound solution has changed. Is this a sign of degradation?
Answer: A change in color can signify chemical degradation.
-
Purity Analysis: It is highly recommended to analyze the purity of the solution using a suitable analytical method like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any degradation products.
-
Discard and Replace: As a precautionary measure, it is best to discard the discolored solution and prepare a fresh stock from solid material.
Frequently Asked Questions (FAQs)
What are the recommended solvents for dissolving this compound?
This compound is soluble in DMSO and ethanol up to 100 mM.[1][2]
How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in an appropriate solvent like DMSO to the desired concentration. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.
What are the optimal storage conditions for this compound solutions?
For long-term storage (up to 6 months), it is recommended to store stock solutions at -80°C.[3] For short-term storage (up to 1 month), -20°C is acceptable. The solid powder should be stored at -20°C.[1][3]
How can I minimize degradation during storage?
To minimize degradation, store the solution at the recommended temperature, protect it from light, and prepare single-use aliquots to avoid repeated freeze-thaw cycles.
What is the shelf-life of this compound in solution?
When stored at -80°C, the solution is stable for up to 6 months.[3] If stored at -20°C, it should be used within 1 month.
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following table provides an illustrative example of how stability might be affected by storage conditions. This data is hypothetical and should be used as a general guideline.
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| -80°C in DMSO | >99% | >98% | >97% |
| -20°C in DMSO | >98% | ~95% | <90% |
| 4°C in DMSO | <90% | Not Recommended | Not Recommended |
| Room Temp in DMSO | <70% | Not Recommended | Not Recommended |
| -80°C (3 Freeze-Thaw Cycles) | ~97% | Not Applicable | Not Applicable |
Experimental Protocols
Protocol for Assessing this compound Solution Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound in solution over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of solid this compound.
-
Dissolve it in a recommended solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Gently warm and sonicate if necessary to ensure complete dissolution.
-
-
Initial Purity Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated reverse-phase HPLC method with UV detection.
-
Record the peak area of the parent compound as the baseline (100% purity).
-
-
Sample Storage:
-
Divide the remaining stock solution into multiple aliquots in appropriate storage vials.
-
Store these aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and reach room temperature.
-
Prepare the sample for HPLC analysis as done for the time-zero measurement.
-
Analyze the sample and record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the time-zero sample.
-
Plot the percentage of intact this compound against time to determine the degradation rate under each storage condition.
-
Visualizations
Caption: Troubleshooting flowchart for this compound solution issues.
Caption: Workflow for preparing and storing this compound solutions.
References
Interpreting unexpected results with SR140333B treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective NK1 receptor antagonist, SR140333B.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
Question 1: My this compound treatment shows a robust anti-inflammatory effect in my animal model, but I'm not observing the expected analgesic effect in acute pain assays. Is this a known phenomenon?
Answer: Yes, this is a documented and important finding. While this compound is highly effective at inhibiting neurogenic inflammation, studies have shown that at doses sufficient to block this inflammation, it does not significantly affect acute nociceptive responses to thermal or chemical stimuli in conscious animals.[1]
Troubleshooting Steps:
-
Confirm Model-Specific Efficacy: Re-evaluate the type of pain model you are using. This compound's analgesic effects may be more pronounced in models of inflammatory or visceral pain rather than acute thermal or mechanical pain.[2][3]
-
Dose-Response Analysis: Ensure you have performed a thorough dose-response study. While a certain dose may be effective for inflammation, a different dose might be required to observe analgesic effects, if any, in your specific model.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.[4][5] Verify that the chosen route is appropriate for achieving sufficient central nervous system (CNS) penetration if targeting central pain pathways.
-
Control for Anesthesia: If using anesthesia during your experiments, be aware that it can influence nociceptive responses. Some studies have observed nociceptive inhibition by this compound in anesthetized animals, a finding not replicated in conscious animals for certain pain modalities.[1]
-
Consider Alternative Mechanisms: If your hypothesis relies on NK1 receptor antagonism for acute pain relief, these results may prompt a re-evaluation of the underlying mechanisms in your model. The dissociation between anti-inflammatory and acute analgesic effects is a key characteristic of this compound.
Question 2: I'm observing inconsistent results in my cell-based assays with this compound. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent results in cell-based assays can stem from several factors related to compound handling, assay conditions, and cell line characteristics.
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Solubility: this compound is soluble in DMSO.[6] Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles of the stock solution.
-
Working Solution: When preparing your final working solution in aqueous buffer or cell culture media, be mindful of the final DMSO concentration. High concentrations of DMSO can be toxic to cells. It is also crucial to ensure the compound does not precipitate out of solution upon dilution. Perform a visual inspection and consider a solubility test in your final assay buffer.
-
Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C, protected from light.[6]
-
-
Cell Line and Receptor Expression:
-
NK1 Receptor Expression: Confirm that your cell line expresses a sufficient level of the neurokinin-1 (NK1) receptor. This can be verified by qPCR, Western blot, or flow cytometry.
-
Receptor Functionality: Even with adequate expression, the receptor must be functionally coupled to a downstream signaling pathway that your assay can detect (e.g., calcium mobilization, cAMP modulation).
-
-
Assay-Specific Parameters:
-
Agonist Concentration: The concentration of the NK1 receptor agonist (e.g., Substance P) used to stimulate the cells is critical. Ensure you are using a concentration that elicits a robust and reproducible response (typically at or near the EC80).
-
Incubation Times: Optimize the pre-incubation time with this compound to ensure adequate time for the antagonist to bind to the receptor before agonist stimulation.
-
Assay Window: Ensure your assay has a sufficient signal-to-background window to reliably detect antagonist activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[6] It competitively inhibits the binding of the endogenous ligand, Substance P, to the NK1 receptor, thereby blocking its downstream signaling pathways.[4]
Q2: What is the selectivity profile of this compound? A2: this compound is highly selective for the NK1 receptor. Studies have shown that it has no significant activity at the NK2 or NK3 receptors at concentrations up to 1 µM.[4]
Q3: What are the recommended solvents and storage conditions for this compound? A3: this compound is soluble in DMSO at a concentration of 10 mM.[6] For long-term storage, the solid powder should be kept at -20°C. Stock solutions in a solvent can be stored at -80°C for up to 6 months.[6]
Q4: Are there known off-target effects of this compound? A4: While this compound is highly selective for the NK1 receptor over other neurokinin receptors, comprehensive screening against a broad panel of other receptors and kinases is not extensively published in the public domain. As with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. If you observe unexpected effects that cannot be attributed to NK1 receptor antagonism, consider performing a broader off-target screening panel.
Q5: What are some potential in vivo side effects to monitor for with this compound treatment? A5: Clinical studies with other NK1 receptor antagonists have reported side effects such as headache, fatigue, and gastrointestinal disturbances.[7] While direct translation to animal models is not always possible, it is prudent to monitor for general signs of distress, changes in behavior, and gastrointestinal function in your animal subjects.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Assay | Value | Reference |
| Ki | Human (IM9 cells) | [³H]Substance P Binding | 0.01 nM | [5] |
| Ki | Rat (cortical membranes) | [³H]Substance P Binding | 0.02 nM | [5] |
| pD₂' | Guinea Pig (ileum) | [Sar⁹,Met(O₂)¹¹]SP-induced contraction | 9.65 | [4] |
| pD₂' | Rabbit (pulmonary artery) | [Sar⁹,Met(O₂)¹¹]SP-induced relaxation | 10.16 | [4] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route | ED₅₀ / Effective Dose | Reference |
| [Sar⁹,Met(O₂)¹¹]SP-induced hypotension | Dog | Blood Pressure | i.v. | 3 µg/kg | [4] |
| [Sar⁹,Met(O₂)¹¹]SP-induced bronchoconstriction | Guinea Pig | Airway Resistance | i.v. | 42 µg/kg | [4] |
| [Sar⁹,Met(O₂)¹¹]SP-induced plasma extravasation | Rat | Plasma Extravasation | i.v. | 7 µg/kg | [4] |
| Nociceptive stimulation-induced thalamic neuron activation | Rat | Neuronal Firing | i.v. | 0.2 µg/kg | [4] |
| Carrageenan-induced heat hyperalgesia | Rat | Thermal Nociception | Systemic | 3 mg/kg | [2] |
| Formalin-induced nociceptive behavior | Rat | Nociceptive Score | Systemic | 3 mg/kg | [2] |
Experimental Protocols
In Vitro: NK1 Receptor-Mediated Calcium Flux Assay
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced calcium mobilization in a cell line endogenously or recombinantly expressing the human NK1 receptor (e.g., HEK293-NK1R).
Materials:
-
HEK293 cells expressing the human NK1 receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Substance P (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Anhydrous DMSO
-
Black, clear-bottom 96-well microplates
Procedure:
-
Cell Plating: Seed the HEK293-NK1R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound solutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of Substance P (e.g., EC₈₀) into each well.
-
Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the ΔF against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
In Vivo: Carrageenan-Induced Paw Edema Model
This protocol outlines an in vivo experiment to evaluate the anti-inflammatory effect of this compound in a rat model of carrageenan-induced paw edema.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., saline, PBS with a low percentage of a solubilizing agent like Tween 80)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Compound Administration:
-
Prepare the desired doses of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specified time before the carrageenan injection (e.g., 30-60 minutes).
-
-
Induction of Inflammation:
-
Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflows for this compound Evaluation.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. The spinal contribution of substance P to the generation and maintenance of inflammatory hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory responses induced by substance P in rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database [frontiersin.org]
Technical Support Center: SR140333B Experimental Guidelines
Welcome to the technical support center for SR140333B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on the known poor bioavailability of this potent NK1 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter when working with this compound, particularly concerning its formulation and in vivo application.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective non-peptide antagonist of the Tachykinin NK1 receptor.[1] Its primary mechanism of action is to block the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways.[1]
-
Q2: What are the main reasons for the presumed poor oral bioavailability of this compound? A2: While specific data for this compound is limited, non-peptide NK1 receptor antagonists as a class often exhibit poor oral bioavailability due to low aqueous solubility and first-pass metabolism.[2][3] For instance, the oral bioavailability of Maropitant, another NK1 receptor antagonist, is only about 24% in dogs.[3][4] Similarly, the development of the NK1 antagonist CP-99994 was halted due to poor bioavailability.[5]
-
Q3: What are the known solubility characteristics of this compound? A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol up to 100 mM. Information regarding its aqueous solubility is not readily available in public literature, which is a common challenge for compounds in this class and a likely contributor to poor oral absorption.
-
Q4: Are there alternative administration routes to bypass poor oral bioavailability in preclinical models? A4: Yes, in many preclinical in vivo studies, this compound has been administered via intraperitoneal (i.p.) injection to circumvent issues of oral absorption and ensure systemic exposure.[6][7] Intravenous (i.v.) administration has also been used to study its direct effects.[1]
Troubleshooting Common Experimental Issues
-
Problem 1: I administered this compound orally in my animal model but observed no pharmacological effect.
-
Possible Cause: This is likely due to the poor oral bioavailability of the compound. The drug may not have been adequately absorbed from the gastrointestinal tract to reach therapeutic concentrations in the bloodstream.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the compound was properly dissolved or suspended in a suitable vehicle for oral gavage. For poorly water-soluble compounds, a suspension with a suspending agent (e.g., carboxymethylcellulose) or a lipid-based formulation may be necessary.
-
Consider Alternative Routes: For initial proof-of-concept studies, switch to an administration route with higher bioavailability, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection. This will help confirm that the compound is active in your model system.
-
Explore Formulation Strategies: If oral administration is essential for your study, consider advanced formulation strategies that have been successful for other NK1 receptor antagonists like Aprepitant. These include developing a nanoparticle suspension or a self-emulsifying drug delivery system (SEDDS).[8][9][10]
-
-
-
Problem 2: My this compound solution for injection is precipitating.
-
Possible Cause: this compound has poor aqueous solubility. If the concentration in an aqueous-based vehicle is too high, or if it is added too quickly to a buffer, it can precipitate out of solution.
-
Troubleshooting Steps:
-
Use a Co-solvent System: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol. For the final injection volume, dilute the stock solution in a vehicle that can maintain solubility, such as a mixture of saline with a solubilizing agent like Tween 80 or Cremophor EL.
-
Check pH: The solubility of many compounds is pH-dependent. Determine the optimal pH for this compound solubility if possible.
-
Prepare Fresh: Always prepare the final diluted solution fresh before each experiment to minimize the risk of precipitation over time.
-
-
Quantitative Data Summary
To provide context for the bioavailability challenges of this compound, the following table summarizes key physicochemical and pharmacokinetic properties of this compound and analogous non-peptide NK1 receptor antagonists.
| Parameter | This compound | Aprepitant | Maropitant |
| Molecular Weight | 656.12 g/mol | 534.53 g/mol | 468.68 g/mol [4] |
| Class | Non-peptide NK1 Receptor Antagonist[1] | Non-peptide NK1 Receptor Antagonist[5] | Non-peptide NK1 Receptor Antagonist[4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | Low water solubility[8] | Highly lipophilic[11] |
| Oral Bioavailability | Data not available | ~60-65%[12][13] | 24% (dogs, 2 mg/kg)[3][4] |
| Common Administration Routes in Preclinical Studies | Intraperitoneal (i.p.), Intravenous (i.v.)[1][6][7] | Oral (p.o.)[12][13] | Oral (p.o.), Subcutaneous (s.c.)[4] |
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound for in vivo experiments, designed to address the challenge of its poor water solubility.
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection
This protocol is suitable for studies where bypassing the gastrointestinal tract is acceptable to ensure systemic exposure.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing DMSO, PEG400, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a concentrated stock solution by dissolving the powder in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing or brief sonication.
-
-
Prepare the Final Dosing Solution:
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the vehicle.
-
Slowly add the stock solution to the prepared vehicle while vortexing to prevent precipitation.
-
For example, to prepare a 1 mg/mL final solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
-
Administration:
-
Administer the final solution to the animal via intraperitoneal injection at the desired dose volume (e.g., 5-10 mL/kg for mice).
-
Always prepare the final dosing solution fresh on the day of the experiment.
-
Protocol 2: Hypothetical Preparation of an Oral Suspension of this compound
This protocol is an example of how one might formulate this compound for oral administration, based on common techniques for poorly soluble compounds. This is a hypothetical protocol and should be optimized and validated for your specific experimental needs.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80 in sterile water
-
Sterile glass mortar and pestle
-
Sterile oral gavage needles
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring.
-
Add 0.1% Tween 80 to the CMC solution and mix thoroughly. This will act as a suspending and wetting agent.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Place the powder in a sterile glass mortar.
-
Add a small amount of the vehicle to the powder to form a paste.
-
Triturate the paste with the pestle until it is smooth and uniform.
-
Gradually add the remaining vehicle while continuing to mix until the desired final concentration is reached and the powder is evenly suspended.
-
-
Administration:
-
Immediately before administration, vortex the suspension to ensure uniformity.
-
Administer the suspension to the animal using a sterile oral gavage needle.
-
The typical administration volume for mice is 5-10 mL/kg.
-
Visualizations
Diagram 1: Workflow for Overcoming Poor Bioavailability
References
- 1. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs [pubmed.ncbi.nlm.nih.gov]
- 3. zoetisus.com [zoetisus.com]
- 4. Maropitant - Wikipedia [en.wikipedia.org]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Neurokinin-1 receptor antagonism by SR140333: enhanced in vivo ACh in the hippocampus and promnestic post-trial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological characterization of SR 140333, a non peptide antagonist of NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. dvm360.com [dvm360.com]
- 12. US20150099004A1 - Aprepitant oral liquid formulations - Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
Navigating SR140333B Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and execution of experiments involving the potent and selective NK1 receptor antagonist, SR140333B. The following information is intended to streamline your research by providing clear protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and non-peptide antagonist of the Neurokinin-1 (NK1) receptor. Its mechanism of action is to block the binding of Substance P (SP), the natural ligand for the NK1 receptor. By inhibiting this interaction, this compound prevents the activation of downstream signaling pathways.
Q2: What is the signaling pathway inhibited by this compound?
A2: The NK1 receptor is a G-protein coupled receptor (GPCR). When activated by Substance P, it initiates a signaling cascade through Gq and Gs heterotrimeric proteins. This leads to an increase in intracellular second messengers such as calcium (Ca2+), cyclic AMP (cAMP), and inositol triphosphate (IP3). These messengers, in turn, activate downstream pathways including Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK) (specifically p38MAPK and ERK1/2), and PI3K/Akt. These pathways are implicated in a variety of cellular processes, including cell proliferation, inflammation, and the prevention of apoptosis. This compound blocks the initiation of this entire cascade by preventing the initial binding of Substance P to the NK1 receptor.
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the physicochemical properties of this compound is crucial for proper handling and experimental design. Key properties are summarized in the table below.
| Property | Value |
| Solubility | 10 mM in DMSO |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months |
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, it is important to consider the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no antagonist activity observed | - Incorrect concentration of this compound: Calculation error or degradation of the compound. - Cell health issues: Cells may be unhealthy, leading to a poor response. - Assay conditions not optimal: Incubation times, temperature, or buffer composition may be incorrect. - Low NK1 receptor expression: The cell line used may not express sufficient levels of the NK1 receptor. | - Verify concentration: Prepare a fresh stock solution and verify the calculations. - Check cell viability: Perform a cell viability assay (e.g., Trypan Blue) before the experiment. - Optimize assay parameters: Review and optimize incubation times, temperature, and buffer conditions. - Confirm receptor expression: Use a positive control (a known NK1 receptor agonist) and confirm NK1 receptor expression via techniques like Western blot or qPCR. |
| High background signal | - Non-specific binding of this compound: The compound may be binding to other cellular components or the assay plate. - Autofluorescence: The compound or components in the media may be autofluorescent. | - Include a blocking agent: Use a blocking agent like bovine serum albumin (BSA) in your assay buffer. - Run a no-cell control: To determine the background fluorescence of the compound and media. - Use appropriate controls: Include wells with vehicle (DMSO) only to determine the baseline signal. |
| Inconsistent results between experiments | - Variability in cell passage number: Different passage numbers can lead to changes in cell behavior and receptor expression. - Inconsistent cell seeding density: Variations in the number of cells per well can affect the results. - Edge effects in multi-well plates: Evaporation from the outer wells can concentrate reagents. | - Use a consistent cell passage number: Standardize the passage number of cells used for experiments. - Ensure uniform cell seeding: Carefully count and seed cells to ensure consistency across all wells. - Minimize edge effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS or media. |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of efficacy in animal models | - Inappropriate dosage or administration route: The dose may be too low, or the administration route may not provide adequate bioavailability. - Poor formulation and solubility: this compound may precipitate out of the vehicle solution. - Rapid metabolism or clearance: The compound may be cleared from the system too quickly. | - Perform dose-response studies: Test a range of doses to determine the optimal therapeutic concentration. - Optimize the formulation: Ensure this compound is fully dissolved in a suitable vehicle (e.g., a solution containing DMSO and PEG). - Investigate pharmacokinetics: Conduct pharmacokinetic studies to determine the half-life and bioavailability of the compound. |
| Observed toxicity in animals | - High dosage: The administered dose may be toxic. - Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Reduce the dose: Perform a dose-escalation study to find the maximum tolerated dose. - Test the vehicle alone: Administer the vehicle solution to a control group of animals to assess its toxicity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines or animal models.
In Vitro: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK1 receptor.
Materials:
-
Cells or cell membranes expressing the NK1 receptor
-
Radiolabeled Substance P (e.g., [³H]Substance P)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Prepare reagents: Dilute the radiolabeled Substance P and a range of concentrations of this compound in binding buffer.
-
Incubation: In a multi-well plate, add the cell membranes, radiolabeled Substance P (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Substance P).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.
In Vivo: Mouse Model of Induced Colitis
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
Mice (e.g., C57BL/6)
-
Inducing agent (e.g., Dextran Sulfate Sodium - DSS)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Induction of Colitis: Administer DSS in the drinking water for a specified period (e.g., 5-7 days) to induce colitis.
-
Treatment Groups: Divide the mice into groups: a healthy control group, a colitis group receiving vehicle, and colitis groups receiving different doses of this compound.
-
Drug Administration: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.
-
Termination and Analysis: At the end of the study, euthanize the mice and collect the colons. Measure the colon length and collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and inflammatory markers between the different treatment groups to evaluate the efficacy of this compound.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.
Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.
Caption: A typical workflow for an in vitro cell-based assay to test this compound efficacy.
Addressing variability in SR140333B experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes using SR140333B, a potent and selective NK1 receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals.
Clarification on this compound's Target Receptor
It is a common point of confusion, and we would like to clarify that This compound is a selective antagonist for the Neurokinin 1 (NK1) receptor , where its endogenous ligand is Substance P.[1][2][3] It is not an antagonist for the neurotensin receptor. This guide will focus on experiments involving the NK1 receptor and Substance P signaling. However, to address all aspects of the user query, information and a signaling pathway diagram for the neurotensin receptor are also provided for researchers studying potential crosstalk or other interactions between these systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Nolpitantium, is a potent, selective, non-peptide antagonist of the Neurokinin 1 (NK1) receptor.[2][3] Its mechanism of action is the competitive blockade of the NK1 receptor, which prevents the binding of its endogenous ligand, Substance P.[4] This inhibition blocks downstream signaling pathways typically initiated by Substance P, such as the activation of phospholipase C and subsequent mobilization of intracellular calcium.[5]
Q2: What are the key binding and potency values for this compound?
A2: The following table summarizes the key quantitative data for this compound (also referred to as SR140333).
| Parameter | Value | Reference |
| Ki | 0.74 nM | [2][3] |
| IC50 (Substance P-invoked calcium mobilization) | 1.3 nM | |
| IC50 (general) | 1.6 nM | [2][3] |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical to ensure experimental reproducibility.
| Solvent | Maximum Solubility | Storage of Stock Solution |
| DMSO | 100 mM[6] | -80°C for up to 6 months; -20°C for up to 1 month |
| Ethanol | 100 mM[6] | -80°C for up to 6 months; -20°C for up to 1 month |
To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: this compound is a highly selective antagonist for the NK1 receptor and has been shown to have no significant effect on NK2 and NK3 receptors.[2][3] However, as with any pharmacological agent, the potential for unknown off-target effects cannot be entirely excluded, especially at high concentrations. It is always advisable to include appropriate controls in your experiments to monitor for unexpected effects.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental outcomes with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent antagonist activity | Compound Precipitation: this compound may have precipitated out of solution, especially in aqueous buffers. | Visually inspect your working solutions for any precipitate. If solubility is an issue, consider preparing fresh dilutions from a DMSO or ethanol stock. To aid solubility, gentle warming (37°C) and sonication can be used. |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh aliquots of the stock solution and store them at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles. | |
| High background or unexpected agonist-like effects | Cellular Stress: High concentrations of the vehicle (e.g., DMSO) can cause cellular stress, leading to non-specific responses. | Ensure the final concentration of the vehicle in your assay is consistent across all conditions and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%). |
| Contamination: Contamination of cell cultures or reagents can lead to spurious results. | Practice good aseptic technique. Regularly test cell lines for mycoplasma contamination. | |
| Variability in Substance P-induced responses | Inconsistent Substance P Levels: The measurement of Substance P can be highly variable. This can be due to sample preparation methods (e.g., with or without peptide extraction) and the specific assay kit used.[7][8] | Standardize your sample collection, processing, and storage procedures.[9] If using an ELISA, carefully validate the kit and consider the potential for interference from other factors in your biological samples.[7][9] |
| Receptor Desensitization: Prolonged exposure to Substance P can lead to NK1 receptor desensitization and internalization, reducing the response to subsequent stimulation. | Optimize the stimulation time with Substance P to capture the peak response before significant desensitization occurs. | |
| General GPCR Assay Variability | Cell Density: The number of cells per well can significantly impact the assay window and the magnitude of the response.[10] | Perform a cell titration experiment to determine the optimal cell density for your specific assay. |
| Stimulation Time: The kinetics of the cellular response can vary. An inappropriate stimulation time may miss the peak response.[10] | Conduct a time-course experiment to identify the optimal stimulation duration for your agonist. | |
| Buffer Composition: The buffer used for cell stimulation can affect cell health and signaling. | For short-term stimulations (<2 hours), the buffer provided with a kit is often suitable. For longer incubations, consider using a cell culture medium to minimize cell stress.[10] |
Experimental Protocols
1. General Protocol for In Vitro Cell-Based Assays (e.g., Calcium Mobilization)
-
Cell Culture: Culture cells expressing the NK1 receptor in the recommended medium and conditions. Plate the cells in a suitable microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare dilutions of Substance P.
-
Antagonist Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the this compound dilutions to the cells and pre-incubate for a determined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add Substance P at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing the antagonist and to control wells.
-
Signal Detection: Measure the cellular response (e.g., changes in intracellular calcium using a fluorescent dye like Fura-2 or Fluo-4) according to the assay manufacturer's instructions.
-
Data Analysis: Plot the response against the concentration of this compound and calculate the IC50 value.
2. Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the NK1 receptor.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled or fluorescently-labeled Substance P analog, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound ligand from the unbound ligand (e.g., by filtration).
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand to calculate the Ki value.
Signaling Pathway and Workflow Diagrams
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Simplified Neurotensin Receptor 1 (NTSR1) Signaling Pathway.
Caption: General experimental workflow for testing this compound in a cell-based assay.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. This compound | NK1 receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. SR140333 | NK1 receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. revvity.com [revvity.com]
Potential pitfalls of using SR140333B in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the neurokinin-1 (NK1) receptor antagonist, SR140333B, in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound over time in our chronic in vivo study. What could be the cause?
A1: A diminished response to this compound with chronic administration could be due to several factors, most notably tachyphylaxis or receptor desensitization. The NK1 receptor, a G-protein coupled receptor (GPCR), is known to undergo desensitization upon prolonged exposure to its ligand, Substance P.[1][2] This process involves receptor phosphorylation by G-protein receptor kinases (GRKs) and the subsequent binding of β-arrestins, which uncouple the receptor from its signaling cascade and promote its internalization into endosomes.[2][3] While this compound is an antagonist, long-term blockade of the receptor can sometimes lead to compensatory mechanisms, such as receptor upregulation or alterations in downstream signaling pathways, that could manifest as a reduced drug effect.
Troubleshooting Steps:
-
Assess Receptor Expression: At the end of the study, quantify NK1 receptor expression levels in your target tissue using techniques like Western blot or immunohistochemistry to check for upregulation.
-
Evaluate Downstream Signaling: Measure the levels of downstream signaling molecules (e.g., phosphorylated ERK) in response to a Substance P challenge in both control and this compound-treated groups to assess the functional status of the pathway.
-
Consider Dosing Regimen: A continuous high dose might be more likely to induce compensatory changes. If feasible, an intermittent dosing schedule could be explored.
Q2: Are there any known off-target effects of this compound that might become apparent in long-term studies?
A2: this compound is known to be a highly selective antagonist for the NK1 receptor.[4] However, as with any small molecule, the possibility of off-target effects, particularly with chronic administration, cannot be entirely ruled out. While specific long-term off-target effects for this compound are not well-documented in publicly available literature, it is crucial to monitor for unexpected physiological or behavioral changes in your animal models. NK1 receptors are widely distributed in both the central and peripheral nervous systems, and their modulation can influence various processes.[5] For instance, the NK1 receptor system is implicated in the regulation of mood and anxiety.[6][7][8]
Monitoring Recommendations:
-
Behavioral Phenotyping: Implement a battery of behavioral tests to assess for changes in anxiety, locomotion, and cognitive function throughout the study.
-
Histopathological Analysis: At the termination of the study, perform a thorough histopathological examination of major organs to screen for any unexpected tissue abnormalities.
-
Blood Chemistry: Periodically monitor blood chemistry panels to check for signs of liver or kidney toxicity.
Q3: What is the stability of this compound in solution for long-term experiments, and how should it be stored?
A3: For long-term studies, ensuring the stability of the therapeutic agent is critical. Stock solutions of this compound should be prepared according to the manufacturer's instructions. It is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For in vivo studies involving continuous delivery via osmotic pumps, the stability of this compound in the specific vehicle at 37°C should be empirically determined.
Protocol for Stability Testing:
-
Prepare the this compound solution in the desired vehicle at the intended concentration.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 3, 7, 14, and 28 days), take an aliquot of the solution.
-
Analyze the concentration and purity of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A degradation of more than 10% would indicate that the solution is not stable under those conditions for the intended duration.
Q4: What are the general pharmacokinetic properties of non-peptide NK1 receptor antagonists like this compound?
A4: The pharmacokinetic profiles of non-peptide NK1 receptor antagonists can vary significantly. Generally, they are characterized by good oral bioavailability and brain penetration.[9] For comparison, the table below summarizes the pharmacokinetic parameters of several other NK1 receptor antagonists. While specific data for this compound is limited in these search results, this information provides a general reference for this class of compounds.
| Parameter | Aprepitant | Casopitant | Netupitant | Rolapitant |
| Bioavailability | 60-65% | 83% | High | High |
| Time to Peak (hr) | 3-4 | 0.5-1.5 | 5 | 2-3 |
| Protein Binding | >95% | >99% | 99% | N/A |
| Elimination Half-life (hr) | 9-13 | 8-15 | 96 | 180 |
| Metabolism | Liver (CYP3A4) | Liver (CYP3A4) | Liver (CYP3A4) | Liver (CYP3A4) |
This table is compiled from data on various NK1 receptor antagonists and is intended for comparative purposes.[10][11]
Experimental Protocols
Protocol: Assessment of NK1 Receptor Desensitization and Internalization
This protocol describes a method to assess NK1 receptor desensitization and internalization in cultured cells following chronic antagonist exposure.
Materials:
-
Cells expressing NK1 receptor (e.g., CHO-NK1R or neuronal cell line)
-
This compound
-
Substance P (agonist)
-
Fluorescently-labeled Substance P
-
Calcium imaging dye (e.g., Fura-2 AM)
-
Confocal microscope
-
Fluorescence plate reader
Procedure:
-
Chronic Treatment: Culture NK1R-expressing cells in the presence of this compound at the desired concentration for various durations (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Calcium Flux Assay (Functional Desensitization):
-
Wash the cells to remove this compound.
-
Load the cells with a calcium imaging dye.
-
Challenge the cells with a high concentration of Substance P.
-
Measure the intracellular calcium response using a fluorescence plate reader.
-
A blunted calcium response in the this compound-treated cells compared to controls would suggest functional desensitization.
-
-
Receptor Internalization Assay:
-
Following chronic treatment, wash the cells and incubate with fluorescently-labeled Substance P.
-
Visualize the localization of the fluorescent signal using confocal microscopy.
-
An increase in intracellular puncta in the this compound-pretreated group upon agonist challenge, as compared to the control group, could indicate an alteration in the receptor's trafficking machinery.
-
Visualizations
Signaling Pathway
Caption: NK1 receptor signaling and desensitization pathway.
Experimental Workflow
Caption: Troubleshooting workflow for long-term this compound studies.
References
- 1. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Pharmacological profiles of new orally active nonpeptide tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of neurokinin antagonists and novel antiemetics (Chapter 8) - Postoperative Nausea and Vomiting [cambridge.org]
- 11. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]
Technical Support Center: Ensuring Consistent In Vivo Delivery of SR140333B
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the in vivo delivery of SR140333B, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1][2][3] Its mechanism of action involves competitively blocking the binding of Substance P (SP), an undecapeptide neurotransmitter, to the NK1 receptor.[1][3] By inhibiting the SP/NK1R system, this compound can modulate various physiological processes, including neuroinflammation, pain transmission, and smooth muscle contraction.[4]
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: The primary challenge for the in vivo delivery of this compound, like many small molecules, is related to its physicochemical properties, which can affect its solubility and stability in physiological solutions. Ensuring consistent and accurate dosing is critical for reproducible experimental outcomes.
Q3: What are the known solubility characteristics of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with reported solubility up to 100 mM in both solvents.[1] Its aqueous solubility is limited, which necessitates the use of co-solvents or specialized formulation strategies for in vivo administration.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the in vivo administration of this compound.
Problem 1: Precipitation of this compound in the formulation.
-
Potential Cause: Poor aqueous solubility of this compound leading to precipitation when the stock solution (e.g., in DMSO) is diluted with aqueous buffers like saline or phosphate-buffered saline (PBS).
-
Troubleshooting Steps:
-
Optimize Vehicle Composition: For poorly water-soluble compounds, a multi-component vehicle system is often necessary. Consider using a combination of a primary solvent (like DMSO) with co-solvents and surfactants. A common formulation approach for similar compounds involves a mixture of DMSO, polyethylene glycol 300 (PEG300), and a surfactant like Tween® 80, diluted in sterile saline.
-
Stepwise Dilution: When preparing the final formulation, add the aqueous component to the organic solvent mixture slowly while vortexing to prevent the compound from crashing out of solution.
-
Sonication and Gentle Warming: Gentle warming to 37°C and/or sonication can aid in the dissolution of the compound. However, be cautious of potential degradation and always check the compound's stability under these conditions.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
Problem 2: Inconsistent or lack of expected biological effect in vivo.
-
Potential Cause: This could be due to poor bioavailability, suboptimal dosing, or issues with the experimental model.
-
Troubleshooting Steps:
-
Route of Administration: The route of administration significantly impacts bioavailability. Intravenous (i.v.) administration typically provides the highest bioavailability, while intraperitoneal (i.p.) injection is a common and effective route for preclinical studies. Oral administration may lead to lower bioavailability due to first-pass metabolism.
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific animal model and experimental endpoint. Published studies have used this compound in rats at doses ranging from 0.1 mg/kg to 9 mg/kg for intraperitoneal administration.
-
Pharmacokinetic (PK) Analysis: If feasible, conduct a pilot PK study to measure the plasma concentration of this compound over time. This will provide valuable data on its absorption, distribution, metabolism, and excretion (ADME) profile and help in optimizing the dosing regimen.
-
Confirm Target Engagement: Ensure that the observed lack of effect is not due to other experimental variables. Confirm the expression and functionality of the NK1 receptor in your specific animal model or cell line.
-
Problem 3: Adverse effects or toxicity observed in animals.
-
Potential Cause: Toxicity can arise from the compound itself or from the vehicle used for administration.
-
Troubleshooting Steps:
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals. It is crucial to keep the final concentration of DMSO in the injected formulation as low as possible, typically below 10%. Conduct a vehicle-only control group to assess any potential toxicity from the formulation itself.
-
On-Target Toxicity: While this compound is a selective NK1 receptor antagonist, high doses may lead to on-target side effects. Monitor animals closely for any signs of distress, weight loss, or changes in behavior. If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Purity of the Compound: Ensure the purity of the this compound being used. Impurities can contribute to unexpected toxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 656.12 g/mol | [1] |
| Formula | C₃₇H₄₅Cl₃N₂O₂ | [1] |
| Solubility | ≤ 100 mM in DMSO≤ 100 mM in Ethanol | [1] |
| Storage | Store at -20°C | [1] |
Table 2: Reported In Vivo Dosing of this compound in Rats
| Administration Route | Dose | Animal Model | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 0.1 mg/kg | Rat (experimental colitis) | Reduced severity of colitis | |
| Intraperitoneal (i.p.) | 1, 3, 9 mg/kg | Rat | Increased acetylcholine levels in the hippocampus | |
| Systemic | 3 mg/kg | Rat | Reduced carrageenan-induced heat hyperalgesia | |
| Intravenous (i.v.) | 0.2 µg/kg | Rat | Blocked activation of thalamic neurons after nociceptive stimulation | |
| Intravenous (i.v.) | 7 µg/kg | Rat | Antagonism of plasma extravasation |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for preparing a vehicle suitable for poorly soluble compounds like this compound. Note: This is a general protocol and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and injection volume, calculate the required mass of this compound and the volume of each vehicle component. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Dissolve this compound: In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of DMSO. Vortex or sonicate briefly until fully dissolved.
-
Add Co-solvent and Surfactant: Add the calculated volume of PEG300 to the DMSO/SR140333B solution and vortex until homogeneous. Then, add the Tween® 80 and vortex again.
-
Add Aqueous Component: Slowly add the sterile saline to the organic mixture while continuously vortexing. This stepwise dilution is crucial to prevent precipitation.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation. The solution should be clear and homogenous.
-
Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection at the desired dose. The typical injection volume for mice is 5-10 mL/kg and for rats is 2.5-5 mL/kg.
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the Animal: Accurately weigh the rat to determine the correct injection volume.
-
Prepare the Syringe: Draw the calculated volume of the this compound formulation into the syringe.
-
Restrain the Animal: Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the Area: Swab the injection site with 70% ethanol.
-
Inject: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement. Slowly inject the solution.
-
Withdraw and Observe: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.
Visualizations
Signaling Pathway of Substance P and this compound
Caption: Substance P/NK1R signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
Caption: A generalized workflow for an in vivo study using this compound.
References
Validation & Comparative
A Comparative Analysis of SR140333B and Aprepitant as NK1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SR140333B and aprepitant, two prominent non-peptide antagonists of the Neurokinin-1 (NK1) receptor. This document synthesizes experimental data on their binding affinities, functional activities, and pharmacokinetic profiles, supported by detailed experimental methodologies.
The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a key player in various physiological and pathological processes, including emesis, pain, and inflammation. The development of potent and selective NK1 receptor antagonists has been a significant focus in drug discovery, leading to the clinical success of agents like aprepitant for the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide delves into a comparative analysis of aprepitant and this compound, a widely used research tool, to delineate their pharmacological properties.
Quantitative Comparison of Pharmacological Parameters
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and aprepitant.
Table 1: NK1 Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Value | Citation |
| This compound | Human astrocytoma cell line (U373MG) | ¹²⁵I-Bolton-Hunter substance P | Ki: 0.74 nM | [1] |
| Aprepitant | Human cloned NK1 receptor | Radiolabeled ligand | IC₅₀: 0.1 nM | [2] |
| Aprepitant | Human NK1 receptor | Radiolabeled ligand | IC₅₀: 0.12 nM | [3] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay Type | Cell Line/Tissue | Agonist | Potency Metric | Value | Citation |
| This compound | Inositol Phosphate Formation | Human astrocytoma cell line (U373MG) | [Sar⁹,Met(O₂)¹¹]-substance P | IC₅₀ | 1.6 nM | [1] |
| This compound | SP-induced Secretion | Rat Colon | Substance P | pKb | 9.2 |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Endpoint | Efficacy Metric | Value | Citation |
| This compound | Rat | Capsaicin-induced colonic secretion | % Inhibition | 69% at 10 nM | |
| Aprepitant | Humans | Prevention of CINV | Complete Response | Significantly higher than control |
Table 4: Pharmacokinetic Profile
| Compound | Species | Parameter | Value | Citation |
| Aprepitant | Human | Oral Bioavailability | ~60-65% | |
| Aprepitant | Human | Plasma Half-life | 9-13 hours | |
| Aprepitant | Human | Protein Binding | >95% | [4] |
| This compound | N/A | Oral Bioavailability | Data not available | |
| This compound | N/A | Plasma Half-life | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki or IC₅₀) of a test compound for the NK1 receptor.
Materials:
-
Receptor Source: Membranes from a cell line stably expressing the human NK1 receptor (e.g., U373MG or CHO-K1 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the NK1 receptor, such as [¹²⁵I]Bolton-Hunter Substance P.
-
Test Compounds: this compound and aprepitant, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically a Tris-HCl buffer containing protease inhibitors and other additives to maintain protein integrity.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the NK1 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
Objective: To measure the functional antagonism of a test compound by assessing its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NK1 receptor and capable of Gq-mediated signaling (e.g., CHO-K1 cells stably expressing the human NK1 receptor).
-
Calcium-sensitive Fluorescent Dye: A dye such as Fluo-4 AM that exhibits an increase in fluorescence upon binding to calcium.
-
Agonist: A known NK1 receptor agonist, such as Substance P.
-
Test Compounds: this compound and aprepitant, prepared in appropriate dilutions.
-
Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time in a multi-well plate format.
Procedure:
-
Cell Plating: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with the calcium-sensitive fluorescent dye by incubating them with a solution containing the dye for a specific period.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (antagonist).
-
Baseline Measurement: The plate is placed in the fluorescence plate reader, and a baseline fluorescence reading is taken.
-
Agonist Stimulation: A fixed concentration of the NK1 receptor agonist is added to the wells to stimulate calcium release.
-
Fluorescence Monitoring: The fluorescence intensity in each well is monitored in real-time immediately after the addition of the agonist.
-
Data Analysis: The increase in fluorescence in response to the agonist is measured. The ability of the test compound to inhibit this increase is quantified, and an IC₅₀ value is determined by plotting the inhibition against the compound concentration.
Discussion and Conclusion
Both this compound and aprepitant are potent and selective antagonists of the NK1 receptor. Based on the available data, aprepitant exhibits a slightly higher binding affinity for the human NK1 receptor (IC₅₀ of 0.1-0.12 nM) compared to this compound (Ki of 0.74 nM). This is also reflected in the in vitro functional assays, where aprepitant has been extensively characterized and has demonstrated high potency.
Aprepitant has a well-established pharmacokinetic profile in humans, with good oral bioavailability and a half-life that supports its clinical dosing regimen. In contrast, detailed pharmacokinetic data for this compound in humans is not available, as it has primarily been used as a preclinical research tool.
References
- 1. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic rationale for the NK1R antagonist, aprepitant as adjunctive therapy in HIV - PMC [pmc.ncbi.nlm.nih.gov]
SR140333B: A Comparative Analysis of its Selectivity for the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist, SR140333B, with other well-established antagonists: Aprepitant, L-733,060, and CP-99,994. The focus of this analysis is the validation of this compound's selectivity for the NK1 receptor, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and highly selective non-peptide antagonist of the tachykinin NK1 receptor.[1] Experimental data demonstrates its strong affinity for the NK1 receptor with negligible interaction with NK2 and NK3 receptors at concentrations up to 1 µM.[1] This high selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects and enhances the safety profile. This guide presents a comparative analysis of binding affinities and functional activities, alongside detailed experimental protocols to aid researchers in their evaluation of this compound.
Comparative Selectivity Profile
The selectivity of a receptor antagonist is a crucial determinant of its clinical utility. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other common NK1 receptor antagonists for the human NK1, NK2, and NK3 receptors. It is important to note that the data presented below is compiled from various sources and experimental conditions may differ.
| Compound | NK1 (Ki/IC50, nM) | NK2 (Ki/IC50, nM) | NK3 (Ki/IC50, nM) | Selectivity (NK2/NK1) | Selectivity (NK3/NK1) |
| This compound | ~0.47 | >1000 | >1000 | >2127 | >2127 |
| Aprepitant | 0.1 | 4500 | 300 | 45000 | 3000 |
| L-733,060 | 0.8 | - | - | - | - |
| CP-99,994 | 0.145 | - | - | - | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental assays and conditions.[1][2]
Experimental Data and Protocols
The validation of this compound's selectivity relies on robust in vitro assays that quantify its interaction with the target receptor and assess its functional consequences. The two primary experimental approaches are radioligand binding assays and functional assays measuring downstream signaling events.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]-Substance P for NK1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled antagonist (this compound or comparator).
-
Separation: The reaction is incubated to equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to block the cellular response initiated by agonist binding to the receptor. For Gq-coupled receptors like NK1, common functional readouts include intracellular calcium mobilization and inositol phosphate accumulation.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Cells stably expressing the human NK1 receptor are cultured and seeded into 96- or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound or comparator).
-
Agonist Stimulation: A fixed concentration of an NK1 receptor agonist (e.g., Substance P) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Visualizing Key Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the NK1 receptor signaling pathway and the workflows of the key experimental assays.
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The available data strongly supports the characterization of this compound as a highly selective antagonist for the NK1 receptor. Its potent inhibition of NK1-mediated signaling, coupled with a lack of significant activity at NK2 and NK3 receptors, distinguishes it as a valuable tool for research and a promising candidate for therapeutic development. This guide provides the foundational data and methodologies to assist researchers in objectively evaluating this compound in comparison to other NK1 receptor antagonists.
References
A Comparative Guide to Non-Peptide NK1 Antagonists: SR140333B in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide neurokinin-1 (NK1) receptor antagonist SR140333B with other prominent antagonists, including the clinically approved drugs Aprepitant (and its prodrug Fosaprepitant) and the veterinary medication Maropitant. The comparison is based on available preclinical data, focusing on binding affinity, in vitro functional activity, and in vivo efficacy.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key pharmacological parameters of this compound, Aprepitant, and Maropitant, providing a quantitative basis for comparison.
| Parameter | This compound | Aprepitant | Maropitant |
| Binding Affinity (Ki, nM) to human NK1 Receptor | 0.74[1] | ~0.1[2] | Data not available |
| In Vitro Functional Antagonism (IC50, nM) | |||
| Inhibition of Substance P-induced Inositol Phosphate Formation | 1.6[1] | Data not available | Data not available |
| Inhibition of Substance P-induced Calcium Mobilization | 1.3[1] | Data not available | Data not available |
| Inhibition of [Sar9,Met(O2)11]substance P-induced c-fos expression | 1.1[1] | Data not available | Data not available |
| In Vivo Efficacy | |||
| Inhibition of Cisplatin-Induced Emesis in Ferrets | Ineffective at 3-10 mg/kg[3] | Effective[4] | Effective[5][6] |
| Inhibition of Apomorphine-Induced Emesis in Dogs | Data not available | Data not available | Effective[7] |
| Inhibition of Substance P-induced Hypotension in Dogs (ED50) | 3 µg/kg i.v.[8] | Data not available | Data not available |
| Inhibition of Neurogenic Inflammation in Rats (ED50) | 7 µg/kg i.v.[8] | Data not available | Data not available |
Experimental Methodologies
This section details the typical experimental protocols used to characterize non-peptide NK1 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human NK1 receptor (e.g., U373 MG or CHO cells).
-
Radioligand: [³H]Substance P or ¹²⁵I-labeled Substance P analogue.
-
Non-specific Binding Control: A high concentration of unlabeled Substance P or a potent non-peptide NK1 antagonist.
-
Test Compounds: this compound and other non-peptide NK1 antagonists at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit Substance P-induced intracellular calcium release.
Materials:
-
Cells: Human astrocytoma cell line U373 MG, which endogenously expresses the NK1 receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Agonist: Substance P.
-
Test Compounds: this compound and other non-peptide NK1 antagonists at various concentrations.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader.
Procedure:
-
Culture U373 MG cells in appropriate multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period.
-
Measure the baseline fluorescence.
-
Stimulate the cells by adding a fixed concentration of Substance P.
-
Record the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound on the Substance P-induced calcium response.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximal response to Substance P.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and a standard experimental process are provided below to facilitate understanding.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Evaluation.
Discussion and Conclusion
This compound emerges as a potent and selective non-peptide NK1 receptor antagonist with high binding affinity and functional antagonism in in vitro assays.[1][8] Its in vitro potency is comparable to that of the established antagonist, Aprepitant.
A significant point of differentiation arises from in vivo studies. While Aprepitant and Maropitant have demonstrated efficacy in preventing chemotherapy-induced emesis[4][5][6], one study reported that this compound was ineffective in a ferret model of cisplatin-induced emesis at the tested doses.[3] This discrepancy could be attributed to pharmacokinetic properties, such as brain penetration, which is crucial for the anti-emetic effects of NK1 antagonists.
Conversely, this compound has shown marked efficacy in animal models of substance P-induced hypotension and neurogenic inflammation at very low doses, suggesting its potential utility in conditions where peripheral NK1 receptor antagonism is paramount.[8]
References
- 1. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and Pharmacodynamic Evaluation of Aprepitant in Cisplatin-Induced [ijaresm.com]
- 5. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of SR140333B and other tachykinin antagonists
A Head-to-Head Comparison of SR140333B and Other Tachykinin Antagonists: A Guide for Researchers
In the landscape of tachykinin receptor research, the selection of an appropriate antagonist is critical for elucidating the roles of these neuropeptides in physiological and pathological processes. This guide provides a detailed head-to-head comparison of this compound (Nolpitantium) with other prominent tachykinin NK1 receptor antagonists, focusing on their biochemical and pharmacological properties. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Quantitative Comparison of NK1 Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and other selected NK1 receptor antagonists. The data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Comparative Binding Affinities (Ki) of NK1 Receptor Antagonists
| Antagonist | Ki (nM) for Human NK1 Receptor | Species/Assay Conditions | Reference |
| This compound | 0.74 | Recombinant human NK1 receptor | [1] |
| Aprepitant | 0.12 | Human NK1 receptor binding assay | [2] |
| Casopitant | 0.16 | Ferret brain NK1 receptor | [3] |
| Netupitant | 1.0 | Human NK1 receptor | [2] |
| Rolapitant | 0.66 | Human NK1 receptor | [2] |
Table 2: Comparative Functional Potencies (IC50/pD2') of NK1 Receptor Antagonists
| Antagonist | Functional Potency | In Vitro Assay | Reference |
| This compound | IC50 = 1.6 nM | Substance P-induced effects | [1] |
| This compound | pD2' = 9.65 - 10.16 | [Sar9,Met(O2)11]substance P-induced endothelium-dependent relaxation of rabbit pulmonary artery and contraction of guinea-pig ileum | [4] |
| Aprepitant | - | - | - |
| Casopitant | - | - | - |
Table 3: In Vivo Efficacy of this compound
| Agonist-Induced Effect | Animal Model | ED50 (µg/kg, i.v.) | Reference |
| [Sar9,Met(O2)11]substance P-induced hypotension | Dog | 3 | [4] |
| [Sar9,Met(O2)11]substance P-induced bronchoconstriction | Guinea-pig | 42 | [4] |
| Plasma extravasation | Rat | 7 | [4] |
| Activation of thalamic neurons after nociceptive stimulation | Rat | 0.2 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Tachykinin NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of its endogenous ligand, Substance P, a signaling cascade is initiated, leading to various cellular responses. This compound and other antagonists act by blocking this initial binding step.
References
Cross-Validation of SR140333B's Efficacy in Preclinical Models of Inflammation
A Comparative Analysis of a Potent Neurokinin-1 Receptor Antagonist
SR140333B, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, has demonstrated significant efficacy in various animal models of inflammation and pain. This guide provides a comprehensive cross-validation of this compound's effects, comparing its performance with other relevant compounds and presenting the supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
This compound exerts its effects by blocking the binding of Substance P (SP) to the NK1 receptor (also known as the tachykinin receptor 1).[1][2][3][4] SP, a neuropeptide, is a key mediator in the transmission of pain signals and the inflammatory response. The binding of SP to its receptor on nerve and immune cells triggers a cascade of intracellular signaling events. This signaling pathway, which this compound inhibits, is depicted below.
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Efficacy in a Rat Model of Experimental Colitis
Experimental colitis, induced by agents like trinitrobenzene sulfonic acid (TNBS) or dextran sulfate sodium (DSS), is a widely used model to study inflammatory bowel disease. This compound has been shown to significantly ameliorate inflammation in these models.
Comparison with Other Tachykinin Receptor Antagonists in TNBS-Induced Colitis
A direct comparison of this compound with antagonists for other tachykinin receptors (NK2 and NK3) highlights the primary role of the NK1 receptor in this inflammatory model.
| Treatment Group | Macroscopic Damage Score | Microscopic Damage Score | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | 0.2 ± 0.1 | 0.3 ± 0.2 | 5.2 ± 1.5 |
| TNBS + Vehicle | 4.5 ± 0.5 | 5.8 ± 0.7 | 45.3 ± 6.8 |
| TNBS + this compound (NK1 Antagonist) | 2.1 ± 0.4 | 2.5 ± 0.5 | 21.7 ± 4.1 |
| TNBS + SR 48968 (NK2 Antagonist) | 2.3 ± 0.6 | 2.9 ± 0.6 | 25.1 ± 5.3 |
| TNBS + SR 142801 (NK3 Antagonist) | 4.2 ± 0.6 | 5.5 ± 0.8 | 42.8 ± 7.2 |
| *p < 0.05 vs. TNBS + Vehicle. Data adapted from a study in rats[1]. |
The data clearly indicates that both NK1 and NK2 receptor antagonism, but not NK3, reduces colonic inflammation in the rat TNBS model, with this compound demonstrating robust anti-inflammatory effects[1].
Effects of this compound on Inflammatory Parameters in Colitis Models
| Animal Model | Parameter | Vehicle Control | This compound Treated | % Reduction |
| TNBS-Induced Colitis (Rat) | Colon Weight (g) | 0.30 ± 0.09 | 0.14 ± 0.05 | 53% |
| Smooth Muscle Contraction (Carbachol, mg/mm²) | 42.7 ± 20.3 | 150.9 ± 46.1 | N/A (Recovery) | |
| DSS-Induced Colitis (Rat) | Disease Activity Index | High | Significantly Reduced | - |
| Mucosal MPO Activity | High | Significantly Reduced | - | |
| Colonic Tissue Damage Score | High | Significantly Reduced | - | |
| *Data for TNBS model adapted from a study in rats[2]. Data for DSS model is a qualitative summary from a study in rats[2][5]. |
Experimental Protocol: TNBS-Induced Colitis in Rats
The following is a summarized protocol for the induction of colitis and treatment with this compound.
Caption: Experimental workflow for the TNBS-induced colitis model in rats.
Efficacy in a Rat Model of Neurogenic Inflammation
Neurogenic inflammation is characterized by the release of neuropeptides like Substance P from sensory nerve endings, leading to plasma extravasation and edema. This compound has been shown to be highly effective in inhibiting these processes.
Inhibition of Mustard Oil-Induced Plasma Extravasation
| Treatment | Dose | Route | Time Post-Treatment | Inhibition of Plasma Extravasation (%) |
| This compound | 0.1 mg/kg | i.v. | 30 min | ~90% |
| 24 h | ~50% | |||
| This compound | 1.0 mg/kg | s.c. | 3 h | ~95% |
| 24 h | ~60% | |||
| *Data adapted from a study in rats[3]. |
These results demonstrate a potent and long-lasting inhibitory effect of this compound on neurogenic inflammation[3].
Comparison with Other NK1 Antagonists
While direct comparative studies of this compound with other NK1 antagonists in the mustard oil-induced plasma extravasation model are limited, its effects are consistent with those of other potent NK1 antagonists like CP-99994 in similar models of neurogenic inflammation[6].
Experimental Protocol: Mustard Oil-Induced Neurogenic Inflammation in Rats
The following is a summarized protocol for inducing neurogenic inflammation and assessing the effects of this compound.
Caption: Experimental workflow for the mustard oil-induced neurogenic inflammation model.
Conclusion
The data presented in this guide provide a strong cross-validation of the anti-inflammatory effects of this compound in different animal models. Its potent antagonism of the NK1 receptor translates to significant efficacy in both experimental colitis and neurogenic inflammation. The comparative data suggests that targeting the NK1 receptor is a key strategy for mitigating these types of inflammation. These findings underscore the therapeutic potential of this compound and provide a solid foundation for further research and development.
References
- 1. Comparative effects of nonpeptide tachykinin receptor antagonists on experimental gut inflammation in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The non-peptide NK1 receptor antagonist SR140333 produces long-lasting inhibition of neurogenic inflammation, but does not influence acute chemo- or thermonociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK-1 antagonist reduces colonic inflammation and oxidative stress in dextran sulfate-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of SR140333B and First-Generation NK1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the second-generation neurokinin-1 (NK1) receptor antagonist, SR140333B, with key first-generation compounds. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. The development of NK1 receptor antagonists has been a significant area of research for therapeutic applications in these areas. This guide focuses on a comparative analysis of this compound, a potent and selective non-peptide NK1 receptor antagonist, against prominent first-generation antagonists such as aprepitant, CP-96,345, and RP-67580.
Quantitative Comparison of NK1 Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and first-generation NK1 antagonists, providing a clear comparison of their in vitro and in vivo activities.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human | Radioligand Binding | Ki | 0.74 | [1] |
| Human | Functional (Inositol Phosphate) | IC50 | 1.6 | [1] | |
| Rabbit | Functional (Pulmonary Artery Relaxation) | pD2' | 9.65 - 10.16 | [2] | |
| Guinea Pig | Functional (Ileum Contraction) | pD2' | 9.65 - 10.16 | [2] | |
| Rat | Functional (Colonic Secretion) | pKb | 9.2 | [3] | |
| Aprepitant | Human | Radioligand Binding | IC50 | 0.1 | [4] |
| CP-96,345 | Rat | Radioligand Binding | Ki | 59.6 | [5] |
| Mouse | Functional (Phospholipase C) | pA2 | 7.08 | [6] | |
| RP-67580 | Rat | Radioligand Binding | Ki | 2.9 | [6][7] |
| Mouse | Functional (Phospholipase C) | pA2 | 8.28 | [6] |
Table 2: In Vivo Potency
| Compound | Species | Model | Parameter | Value (µg/kg, i.v.) | Reference |
| This compound | Rat | Plasma Extravasation | ED50 | 7 | [2] |
| Dog | [Sar9,Met(O2)11]SP-induced Hypotension | ED50 | 3 | [2] | |
| Guinea Pig | [Sar9,Met(O2)11]SP-induced Bronchoconstriction | ED50 | 42 | [2] | |
| Rat | Nociceptive Stimulation (Thalamic Neuron Activation) | ED50 | 0.2 | [2] | |
| CP-96,345 | Rat | Mustard Oil-induced Plasma Extravasation | ED50 (oral) | 10 µmol/kg | [8] |
| RP-67580 | Rat | Trigeminal Ganglion Stimulation-induced Plasma Extravasation | ID50 | 0.6 | [9][10] |
| Rat | Restraint-Stress Induced Defecation | ED50 (i.p.) | 590 | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assay (Determination of Ki)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the NK1 receptor.
1. Materials:
- Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U373MG cells).
- Radioligand: [¹²⁵I] Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).
- Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
- Test Compounds: this compound and first-generation antagonists at various concentrations.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Filtration Apparatus: 96-well cell harvester with GF/C filters.
- Scintillation Counter.
2. Procedure:
- In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.
- Add the membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through the GF/C filters using the cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization (Determination of pA2/IC50)
This protocol measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.
1. Materials:
- Cell Line: A cell line stably expressing the human NK1 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- NK1 Agonist: Substance P or a selective agonist like [Sar⁹,Met(O₂)¹¹]-Substance P.
- Test Compounds: this compound and first-generation antagonists at various concentrations.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluorescence/Luminescence Plate Reader.
2. Procedure:
- Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
- If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.
- Wash the cells with assay buffer.
- Add various concentrations of the antagonist (test compound) to the wells and incubate for a specific period.
- Add a fixed concentration of the NK1 agonist (typically the EC80 concentration) to all wells.
- Immediately measure the change in fluorescence or luminescence over time using the plate reader.
3. Data Analysis:
- The response is typically measured as the peak fluorescence/luminescence intensity.
- Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
- Determine the IC50 value of the antagonist.
- For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
In Vivo Model: Neurogenic Plasma Extravasation (Determination of ED50)
This model assesses the anti-inflammatory potential of NK1 antagonists by measuring their ability to inhibit plasma leakage in response to a neurogenic inflammatory stimulus.
1. Animals:
- Male Wistar or Sprague-Dawley rats.
2. Materials:
- Anesthetic.
- Evans Blue Dye (a marker for plasma extravasation).
- Inflammatory Stimulus: Capsaicin, mustard oil, or electrical stimulation of a sensory nerve (e.g., saphenous nerve).
- Test Compounds: this compound and first-generation antagonists.
- Formamide (for tissue extraction).
- Spectrophotometer.
3. Procedure:
- Anesthetize the animals.
- Administer the test compound or vehicle intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.) at various doses.
- After a predetermined time, inject Evans Blue dye intravenously.
- Induce neurogenic inflammation by applying the stimulus to a specific tissue (e.g., the skin of the paw or the dura mater).
- After a set period, euthanize the animal and collect the inflamed tissue.
- Extract the Evans Blue dye from the tissue using formamide.
- Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract with a spectrophotometer.
3. Data Analysis:
- Calculate the percentage of inhibition of plasma extravasation for each dose of the antagonist compared to the vehicle-treated group.
- Plot the percentage of inhibition against the logarithm of the antagonist dose.
- Determine the ED50 value (the dose of the antagonist that produces 50% of the maximal inhibition) using non-linear regression analysis.
Conclusion
This comparative guide highlights the pharmacological profile of this compound in relation to first-generation NK1 antagonists. The provided data and methodologies offer a foundation for researchers to design and interpret experiments aimed at further characterizing existing and novel NK1 receptor modulators. The superior potency and selectivity of second-generation antagonists like this compound underscore the progress in the field and their potential for enhanced therapeutic efficacy. Future research should continue to explore the clinical applications of these compounds in various pathological conditions.
References
- 1. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Higher potency of RP 67580, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Higher potency of RP 67580, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The non-peptide neurokinin1 receptor antagonist, RP 67580, blocks neurogenic plasma extravasation in the dura mater of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The non-peptide neurokinin1 receptor antagonist, RP 67580, blocks neurogenic plasma extravasation in the dura mater of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RP67580, a neurokinin1 receptor antagonist, decreased restraint stress-induced defecation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Studies Corroborate Key Findings for NK1 Receptor Antagonist SR140333B
For Immediate Release
Independent research across various preclinical models has consistently demonstrated the efficacy of SR140333B as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. These studies provide robust support for its role in mitigating key pathological processes such as neurogenic inflammation and visceral hypersensitivity. This guide offers a comparative overview of this compound's performance against other NK1 receptor antagonists, supported by experimental data and detailed methodologies for researchers seeking to replicate or build upon these findings.
Comparative Efficacy in Neurogenic Inflammation
Neurogenic inflammation, characterized by plasma extravasation and vasodilation, is a key process in various inflammatory disorders. This compound has been shown to be highly effective in inhibiting this process.
Table 1: Inhibition of Neurogenic Plasma Extravasation in Rat Paw
| Compound | Route of Administration | Dose | Maximal Inhibition (%) | Duration of Action |
| This compound | s.c. | 1.0 mg/kg | Not specified, but significant | > 24 hours[1] |
| This compound | i.v. | 0.1 mg/kg | Not specified, but significant | > 24 hours[1] |
Note: Quantitative maximal inhibition percentages were not available in the cited abstract. The study highlights the long-lasting significant inhibition.
Attenuation of Experimental Colitis
In models of inflammatory bowel disease, particularly trinitrobenzene sulfonic acid (TNBS)-induced colitis, this compound has demonstrated significant therapeutic effects.
Table 2: Effects of this compound on TNBS-Induced Colitis in Rats
| Treatment Group | Colon Weight (g) |
| Control (Saline) | 0.13 ± 0.03 |
| TNBS-treated | 0.30 ± 0.09 |
| This compound + TNBS | 0.14 ± 0.05 |
Data from a study where this compound was administered at 0.1 mg/kg intraperitoneally. The results show a significant reduction in colon weight, an indicator of inflammation, in the this compound-treated group compared to the TNBS-only group.
Efficacy in Substance P-Induced Behaviors
Substance P (SP), the primary endogenous ligand for the NK1 receptor, is a key mediator of pruritus (itch). This compound and other NK1 antagonists have been evaluated for their ability to block SP-induced scratching behavior in mice.
Table 3: Antagonism of Substance P-Induced Scratching in Mice
| Antagonist | Dose | Route of Administration | Inhibition of Scratching |
| This compound | Not specified | Not specified | Potent antagonism demonstrated |
| Spantide | 0.5 nmol/site | Intradermal | Significant inhibition[2] |
| L-668,169 | 50 nmol/site | Intradermal | 68.8% inhibition[3] |
Note: While direct quantitative data for this compound in this specific assay was not found in the provided results, its potent antagonism of SP-induced effects is well-established.
Receptor Binding Affinity
The potency of this compound is underscored by its high binding affinity for the NK1 receptor.
Table 4: Comparative NK1 Receptor Binding Affinities (Ki values)
| Compound | Ki (nM) - Rat Cortical Membranes | Ki (nM) - Human IM9 Cells |
| This compound | 0.02 | 0.01 |
| Aprepitant | Not directly compared in the same study | Not directly compared in the same study |
| CP-99,994 | Not directly compared in the same study | Not directly compared in the same study |
This compound exhibits exceptionally high affinity for both rat and human NK1 receptors.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Neurogenic Plasma Extravasation
This protocol is based on the Evans blue dye extravasation method to quantify increases in vascular permeability.
Methodology:
-
Male Wistar rats are anesthetized.
-
Evans blue dye (e.g., 50 mg/kg) is injected intravenously to serve as a marker for plasma protein extravasation.
-
This compound or a vehicle control is administered via the desired route (e.g., subcutaneously or intravenously).
-
A pro-inflammatory agent, such as mustard oil, is applied topically to the dorsal skin of the hind paw to induce neurogenic inflammation.
-
After a set period, the animal is euthanized, and the inflamed paw tissue is excised.
-
The Evans blue dye is extracted from the tissue using a solvent (e.g., formamide).
-
The concentration of the extracted dye is quantified by measuring its absorbance at a specific wavelength (e.g., 620 nm).
-
The amount of extravasated dye in the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.
TNBS-Induced Colitis
This widely used model mimics aspects of inflammatory bowel disease.
Methodology:
-
Rats are fasted prior to the induction of colitis.
-
Under light anesthesia, a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol is instilled intrarectally via a catheter.
-
This compound or a vehicle is administered according to the study design (e.g., 30 minutes before TNBS and then every 48 hours).
-
Animals are monitored for clinical signs of colitis, such as weight loss and diarrhea.
-
After a predetermined period (e.g., 14 days), the animals are euthanized.
-
The colon is excised, and the severity of colitis is assessed by measuring parameters such as colon weight, length, and macroscopic damage scores. Histological analysis can also be performed.
-
The aformentioned parameters in the treated group are compared to the TNBS-only control group.
Signaling Pathway
This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling cascades that lead to neurogenic inflammation and other pathological responses.
References
- 1. The non-peptide NK1 receptor antagonist SR140333 produces long-lasting inhibition of neurogenic inflammation, but does not influence acute chemo- or thermonociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 3. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of SR140333B and Other Leading NK1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of SR140333B against other widely used research compounds targeting the Neurokinin-1 (NK1) receptor. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows.
This compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, a key player in neurogenic inflammation, pain transmission, and emesis.[1][2] Its efficacy is attributed to its high affinity for the NK1 receptor, thereby blocking the downstream signaling initiated by its natural ligand, Substance P (SP). This guide benchmarks the in vitro potency of this compound against other notable NK1 receptor antagonists, including Aprepitant, L-733,060, and CP-99,994, providing a quantitative basis for compound selection in preclinical research.
Potency Comparison of NK1 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and other selected NK1 receptor antagonists. The data is derived from radioligand binding assays (Ki) and functional assays (IC50), which measure the concentration of the antagonist required to inhibit 50% of the radioligand binding or the functional response, respectively.
| Compound | Kᵢ (nM) - Human NK1 Receptor | IC₅₀ (nM) - Guinea-Pig Ileum Contraction | Reference |
| This compound | 0.15 ± 0.06 | 0.14 ± 0.02 | [3] |
| CP-99,994 | 0.96 ± 0.20 | 2.90 ± 0.07 | [3] |
| RPR 100,893 | 1.77 ± 0.41 | 11.4 ± 2.9 | [3] |
| FK 888 | 2.13 ± 0.04 | 2.4 ± 0.83 | [3] |
| Aprepitant | - | 0.1 | [4] |
| L-732,138 | - | 2.3 | [4] |
Kᵢ values were determined by [³H]-Substance P binding to human NK1 receptors in transfected Cos-7 cell membranes. IC₅₀ values were determined by measuring the inhibition of [Sar⁹]SP sulphone-induced contractions of the guinea-pig isolated ileum.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the Substance P/NK1 receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.
Figure 1: Substance P/NK1 Receptor Signaling Pathway.
Figure 2: General Experimental Workflow for Potency Determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for a competitive binding assay and a functional calcium mobilization assay to determine the potency of NK1 receptor antagonists.
NK1 Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO or Cos-7 cells).
-
Radioligand: [³H]-Substance P.
-
Test Compounds: this compound and other NK1 receptor antagonists.
-
Assay Buffer: Typically a buffer containing protease inhibitors to prevent degradation of the peptide radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [³H]-Substance P, and either the test compound or vehicle.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
The data is then used to generate a dose-response curve and calculate the Ki value for each compound.
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by Substance P.
Materials:
-
Cell Line: A cell line endogenously expressing the NK1 receptor (e.g., U373MG human astrocytoma cells) or a recombinant cell line.
-
Calcium-sensitive fluorescent dye: Such as Fura-2 AM or Fluo-4 AM.
-
Substance P: The agonist used to stimulate the NK1 receptor.
-
Test Compounds: this compound and other NK1 receptor antagonists.
-
Assay Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument: To measure changes in intracellular calcium.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compounds to the wells and incubate for a specific period.
-
Place the plate in the fluorometric imaging plate reader.
-
Initiate the reading and, after establishing a baseline fluorescence, add Substance P to all wells to stimulate the cells.
-
Continue to monitor the fluorescence to measure the calcium response.
-
The antagonist's potency is determined by its ability to inhibit the Substance P-induced calcium increase, from which an IC50 value can be calculated.[5]
References
- 1. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptide NK1 receptor antagonist SR140333 produces long-lasting inhibition of neurogenic inflammation, but does not influence acute chemo- or thermonociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative, general pharmacology of SDZ NKT 343, a novel, selective NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for SR140333B
SR140333B is a potent and selective non-peptide antagonist for the tachykinin NK1 receptor.[1] As with any research chemical with biological activity, it should be handled with care, and its waste must be treated as hazardous.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for proper handling and storage.
| Property | Value |
| CAS Number | 153050-21-6 |
| Chemical Name | (R)-1-(2-(3-(3,4-dichlorophenyl)-1-(2-(3-isopropoxyphenyl)-2-oxoethyl)piperidin-3-yl)ethyl)-4-phenylquinuclidin-1-ium chloride |
| Synonyms | SR140333 |
Table 1: Chemical and physical properties of this compound.[1]
Step-by-Step Disposal Protocol for this compound
The following protocols are based on standard procedures for disposing of chemical waste.
Waste Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other incompatible chemical waste streams.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as gloves, weighing papers, and contaminated labware, in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sturdy, leak-proof plastic bag or a rigid container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any glassware, in a dedicated, leak-proof, and chemically compatible container.
-
The container must have a secure screw-on cap. Leaving a funnel in the container is not considered a closed container.[2]
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name "this compound".
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glass pipettes, must be disposed of in a designated sharps container.
-
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents. Note the concentration and date of accumulation.
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed.
-
The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[3]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
After thorough rinsing and air-drying, the container may be disposed of in the regular trash, depending on institutional policies.
Requesting Waste Pickup
-
Once a waste container is full, or if waste has been stored for an extended period, contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Tachykinin NK1 Receptor Signaling Pathway
This compound acts as an antagonist to the Tachykinin NK1 Receptor (NK1R). The diagram below illustrates the primary signaling cascades initiated upon the binding of its endogenous ligand, Substance P. This compound would block these downstream effects. The NK1R is a G-protein coupled receptor (GPCR) that, upon activation, can stimulate multiple second messenger systems.[1][2][4]
Caption: Tachykinin NK1 Receptor (NK1R) signaling cascade.
References
- 1. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling SR140333B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of SR140333B, a potent and selective non-peptide tachykinin NK1 receptor antagonist. Given that this compound is a research chemical, comprehensive hazard data is not fully available. Therefore, it must be handled with the utmost care, assuming it is hazardous. The following guidelines are based on the precautionary principle and best laboratory practices for handling novel, potent compounds.
Compound Information
| Property | Value |
| Synonyms | SR 140333, Nolpitantium |
| Chemical Name | (S)1-(2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3- yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride[1] |
| CAS Number | 153050-21-6 |
| Molecular Formula | C38H47Cl3N2O2 |
| Mechanism of Action | Potent, selective, and competitive non-peptide tachykinin NK1 receptor antagonist.[1][2] |
| Intended Use | For research use only. Not for human or veterinary use. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid or in solution).
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- ANSI Z87.1 Compliant Safety Goggles or Face Shield |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Laboratory Coat- ANSI Z87.1 Compliant Safety Goggles |
| Administration to Animals | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields |
| Cleaning and Decontamination | - Chemical-Resistant Gloves (e.g., neoprene or butyl rubber)- Chemical Splash Goggles- Impervious Laboratory Coat or Apron |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls and Preparation
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory, such as a chemical fume hood, to minimize exposure.
-
Fume Hood: For procedures involving the handling of solid this compound or the preparation of stock solutions, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Handling and Experimental Protocols
-
Personal Protective Equipment (PPE): Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood. Use anti-static measures where appropriate.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. For long-term storage (up to 6 months), a temperature of -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.
-
Transport: When transporting the compound within the laboratory, use a sealed, shatter-proof secondary container.
3.3. Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with a suitable solvent (e.g., ethanol or methanol) to wet the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the area with a suitable laboratory detergent followed by a solvent rinse.
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable laboratory detergent followed by a solvent rinse.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent the spread of the spill if it is safe to do so.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with information about the compound.
-
3.4. Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general mechanism of action for an NK1 receptor antagonist like this compound.
Caption: this compound competitively antagonizes the NK1 receptor, blocking the binding of Substance P.
The following diagram outlines the essential workflow for safely handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound from planning to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
